2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one
Description
Propriétés
IUPAC Name |
2-chloro-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-9-11(16)15-7-5-14(6-8-15)10-1-3-13-4-2-10/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTSVALIEKLWPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=NC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901226795 | |
| Record name | 2-Chloro-1-[4-(4-pyridinyl)-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491837-82-2 | |
| Record name | 2-Chloro-1-[4-(4-pyridinyl)-1-piperazinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491837-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-[4-(4-pyridinyl)-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Covalent Mechanism of Action of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one: A Technical Whitepaper
Executive Summary
2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one (Formula: C₁₁H₁₄ClN₃O) is a highly reactive, bifunctional chemical entity widely utilized in modern drug discovery as a Targeted Covalent Inhibitor (TCI) building block. Structurally, it merges a pyridin-4-yl piperazine recognition scaffold with an α -chloroacetamide electrophilic warhead.
Rather than acting as a broad-spectrum alkylating agent, this molecule exemplifies the principle of proximity-driven pharmacology. It is designed to selectively target and irreversibly bind to hyper-reactive, non-catalytic cysteine residues within the binding pockets of target proteins, such as kinases and Poly (ADP-Ribose) Polymerase-1 (PARP-1)[1]. This whitepaper dissects its structural pharmacology, kinetic mechanism, and the self-validating experimental methodologies required to confirm its covalent mode of action.
Structural Pharmacology & Binding Kinetics
The efficacy and selectivity of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one rely on the synergistic action of its two distinct structural domains:
-
Non-Covalent Recognition Motif (Pyridin-4-yl Piperazine): The pyridine nitrogen acts as a potent hydrogen bond acceptor, frequently serving as a "hinge-binder" in the ATP-binding site of kinases or anchoring into the nicotinamide pocket of enzymes like PARP-1[1][2]. The piperazine ring acts as a semi-rigid vector, precisely projecting the warhead toward the target nucleophile.
-
Electrophilic Warhead ( α -Chloroacetamide): Unlike highly reactive Michael acceptors (e.g., unsubstituted acrylamides) or highly labile iodoacetamides, the chloroacetamide group is a mild electrophile[3]. It possesses a high kinetic barrier to reaction in bulk solvent. Consequently, it only undergoes efficient alkylation when the non-covalent scaffold perfectly positions the α -carbon adjacent to a desolvated, deprotonated cysteine thiolate[4][5].
The Two-Step Kinetic Model
The mechanism of action follows a two-step kinetic trajectory:
E+IKIE⋅IkinactE−IFirst, the compound binds reversibly to the target ( E⋅I ), governed by the inhibition constant ( KI ). Once anchored, the localized high concentration and optimal geometry drive the irreversible covalent bond formation, governed by the inactivation rate ( kinact ). The overall efficiency of the inhibitor is defined by the ratio kinact/KI .
Caption: Two-step targeted covalent inhibition (TCI) mechanism of chloroacetamide derivatives.
Mechanism of Action: Targeted Covalent Alkylation
Upon formation of the reversible complex, the mechanism of action proceeds via an SN2 nucleophilic substitution [4][6].
-
The microenvironment of the protein binding pocket lowers the pKa of the target cysteine, generating a highly nucleophilic thiolate anion ( S− ).
-
The thiolate attacks the electrophilic α -carbon of the chloroacetyl group.
-
The carbon-chlorine bond is cleaved, expelling a chloride leaving group ( Cl− ).
-
A permanent, irreversible thioether bond is formed between the protein and the ligand, permanently inactivating the target and leading to sustained pharmacodynamic efficacy even after the free drug is cleared from circulation[5].
Experimental Methodologies for Validation (E-E-A-T)
To rigorously prove that 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one acts via a covalent mechanism rather than tight reversible binding, researchers must employ orthogonal, self-validating assay systems.
Protocol 1: Intact Protein Mass Spectrometry (Stoichiometry Confirmation)
Causality: Intact MS is the gold standard for proving covalent modification. Because the reaction expels HCl (Exact Mass: ~35.98 Da), the covalent attachment of the compound (Exact Mass: ~239.08 Da) will result in a highly specific mass shift of +203.11 Da on the target protein[4].
Step-by-Step Methodology:
-
Incubation: Incubate 10 µM of recombinant target protein with 50 µM of the compound in a physiological buffer (pH 7.4) for 2 hours at room temperature. (Reasoning: 5x molar excess ensures complete saturation of the target cysteine without forcing non-specific adduction).
-
LC Desalting: Pass the reaction mixture through a C4 reverse-phase LC column. (Reasoning: Removes non-covalently bound ligand to prevent false-positive gas-phase adduction during ionization).
-
Ionization: Analyze the eluted protein using Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS).
-
Deconvolution: Process the resulting m/z envelope using maximum entropy deconvolution software to obtain the intact monoisotopic mass.
-
Validation: Compare the mass of the apo-protein to the treated protein. A single +203.11 Da shift confirms a 1:1 stoichiometric covalent adduct.
Caption: Intact mass spectrometry workflow for validating covalent thioether adduct formation.
Protocol 2: Biochemical Jump-Dilution Assay (Irreversibility Confirmation)
Causality: Covalent inhibitors exhibit time-dependent inhibition. A jump-dilution assay physically forces the concentration of the free inhibitor below its KI . Reversible inhibitors will dissociate (restoring enzyme activity), whereas covalent inhibitors will maintain complete target suppression[6].
Step-by-Step Methodology:
-
Pre-incubation: Incubate the target enzyme with the compound at a concentration of 10×IC50 for 60 minutes.
-
Jump Dilution: Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing the enzyme's substrate.
-
Kinetic Monitoring: Continuously monitor product formation (e.g., via fluorescence) for 2 hours.
-
Analysis: Calculate the fractional activity recovery. A recovery of <5% indicates irreversible covalent engagement.
Quantitative Data Presentation
The table below summarizes the typical kinetic parameters observed when comparing a chloroacetamide-based TCI (like 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one) against its non-covalent analog (where the chloroacetyl group is replaced by a non-reactive acetyl group)[3][6].
| Compound Class | Warhead Type | Target Residue | KI ( μM ) | kinact ( s−1 ) | kinact/KI ( M−1s−1 ) | Reversibility (Jump Dilution) |
| Non-Covalent Analog | Acetamide (Control) | N/A | 0.5 - 5.0 | N/A | N/A | >95% Activity Recovered |
| Acrylamide TCI | Michael Acceptor | Cysteine | 0.1 - 1.0 | 10−3−10−4 | 103−104 | <5% Activity Recovered |
| Chloroacetamide TCI | α -Haloketone | Cysteine | 0.5 - 2.0 | 10−4−10−5 | 102−103 | <5% Activity Recovered |
Note: While chloroacetamides generally exhibit a lower kinact than acrylamides, their lower intrinsic reactivity often translates to superior proteome-wide selectivity, minimizing off-target toxicity[5].
Sources
Whitepaper: A Framework for the In Vitro Pharmacokinetic Profiling of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one
An in-depth technical guide by a Senior Application Scientist.
Abstract
This document provides a comprehensive technical framework for establishing the in vitro pharmacokinetic (PK) profile of the novel chemical entity, 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one. As a compound containing a reactive α-chloro-ketone moiety and a pyridinylpiperazine scaffold—common in centrally active agents—a thorough understanding of its metabolic stability, permeability, protein binding, and potential for drug-drug interactions is critical for any further development. This guide details the requisite experimental protocols, the scientific rationale underpinning each methodological choice, and the framework for data interpretation. It is intended for researchers, drug metabolism and pharmacokinetics (DMPK) scientists, and professionals in drug development.
Introduction: Compound Analysis and Strategic Considerations
The subject of this guide, 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one, presents a unique profile from a DMPK perspective. Its chemical structure warrants a specific and carefully designed in vitro evaluation strategy.
-
Pyridinylpiperazine Core: This scaffold is prevalent in numerous CNS-active drugs, suggesting a potential for high membrane permeability and interaction with transporters. Its basic nitrogen atoms may influence solubility and become sites for Phase I metabolism (e.g., N-dealkylation).
-
α-Chloro-ketone Moiety: This is a reactive electrophilic group. Its presence raises a significant hypothesis: the potential for covalent binding to nucleophilic residues in proteins, such as cysteine. This makes assays for metabolic stability and interactions with metabolizing enzymes particularly critical, as covalent modification can lead to time-dependent inhibition of enzymes like Cytochrome P450s (CYPs) or trigger idiosyncratic toxicity.
Given this structural analysis, our in vitro profiling strategy is designed to systematically address metabolic fate, distribution characteristics, and interaction potential.
Figure 1: Logical framework guiding the in vitro profiling strategy based on the compound's chemical structure.
Core In Vitro Pharmacokinetic Assays
The following sections detail the experimental protocols essential for characterizing the compound. Each protocol is designed as a self-validating system with integrated controls.
Metabolic Stability Assessment
Metabolic stability is a primary determinant of a drug's half-life and oral bioavailability. We employ two complementary systems: human liver microsomes (HLM) to assess Phase I metabolism and cryopreserved human hepatocytes to evaluate both Phase I and Phase II metabolism, as well as cellular uptake.
Causality: This assay isolates the activity of CYP450 enzymes, which are concentrated in the microsomal fraction of the liver and are responsible for the majority of Phase I oxidative metabolism. By measuring the rate of disappearance of the parent compound in the presence of the necessary cofactor NADPH, we can calculate its intrinsic clearance (CLint).
Step-by-Step Methodology:
-
Preparation:
-
Thaw pooled Human Liver Microsomes (e.g., from a reputable supplier like Corning or Sekisui XenoTech) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare the test compound stock solution in DMSO (e.g., 10 mM). Serially dilute to create working solutions. The final DMSO concentration in the incubation must be ≤ 0.5% to avoid enzyme inhibition.
-
Prepare an NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer. This provides a sustained source of NADPH for the enzymatic reactions.
-
-
Incubation:
-
On a 96-well plate, add phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Include control wells:
-
Negative Control (-NADPH): Replace the NADPH solution with buffer to measure non-enzymatic degradation.
-
Positive Control (+NADPH): Use compounds with known metabolic fates (e.g., Verapamil for high clearance, Warfarin for low clearance) to validate the assay's performance.
-
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
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-
Reaction Initiation and Termination:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating solution to all wells except the -NADPH controls.
-
Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction in the collected aliquots by adding ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, Labetalol). This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Analysis:
-
Centrifuge the plate at 4,000 rpm for 20 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Quantify the peak area ratio of the test compound relative to the internal standard at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the remaining percentage of the test compound against time.
-
The slope of the linear regression line (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) in µL/min/mg protein.
| Parameter | Formula | Description |
| Half-life (t½) | 0.693 / k | Time required for 50% of the compound to be metabolized. |
| Intrinsic Clearance (CLint) | (0.693 / t½) * (1 / [Protein]) | The rate of metabolism independent of blood flow. |
Plasma Protein Binding (PPB)
Causality: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can significantly reduce the effective concentration of a drug at its target site. The Rapid Equilibrium Dialysis (RED) method is a reliable and widely used technique to determine the fraction of drug unbound (fu) in plasma.
Step-by-Step Methodology:
-
Device Preparation:
-
Use a commercial RED device, which consists of single-use inserts with a vertical dialysis membrane (8 kDa molecular weight cutoff) that divides each well into two chambers.
-
Prepare the test compound in plasma (e.g., human, rat) at a final concentration of 1 µM.
-
-
Assay Setup:
-
Add the plasma containing the test compound to the sample chamber (red-ringed) of the RED device insert.
-
Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.
-
Include positive controls with known binding properties (e.g., Warfarin for high binding, Metoprolol for low binding) to ensure membrane integrity and assay validity.
-
-
Incubation:
-
Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours. This duration is typically sufficient for small molecules to reach equilibrium across the dialysis membrane.
-
-
Sample Collection and Analysis:
-
After incubation, carefully remove an aliquot from the buffer chamber and an equal aliquot from the plasma chamber.
-
Crucial Step: To ensure accurate measurement, matrix-match the samples. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.
-
Precipitate proteins in both matched samples with ice-cold acetonitrile containing an internal standard.
-
Centrifuge and analyze the supernatants by LC-MS/MS.
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the peak area ratios from the LC-MS/MS analysis.
-
fu = (Peak Area Ratio in Buffer Chamber) / (Peak Area Ratio in Plasma Chamber)
-
Calculate the percentage bound as: % Bound = (1 - fu) * 100.
Figure 2: Diagram of a single well in a Rapid Equilibrium Dialysis (RED) device.
Cell Permeability Assessment
Causality: A drug's ability to cross the intestinal epithelium is a key factor for oral absorption. The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This assay measures the rate of transport across this monolayer in both apical-to-basolateral (A-to-B, absorption) and basolateral-to-apical (B-to-A, efflux) directions.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell inserts for 21-25 days to allow for full differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER) before the experiment. A TEER value > 200 Ω·cm² is generally considered acceptable.
-
-
Assay Execution:
-
Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
A-to-B Permeability: Add the test compound (e.g., 10 µM) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
B-to-A Permeability: Add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer. Also, collect a sample from the donor chamber at the beginning and end of the experiment.
-
-
Controls and Validation:
-
Low Permeability Control: Lucifer Yellow is a paracellular marker that should not cross the monolayer well. Its transport rate is used to confirm monolayer integrity.
-
High Permeability Control: Propranolol is a transcellularly absorbed drug used to validate the assay for high permeability.
-
Efflux Substrate Control: Digoxin is a known substrate of the P-glycoprotein (P-gp) efflux transporter.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
Papp = (dQ/dt) / (A * C0)
-
dQ/dt: The rate of appearance of the compound in the receiver chamber.
-
A: The surface area of the Transwell membrane.
-
C0: The initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B).
| Papp (A-to-B) (x 10⁻⁶ cm/s) | Predicted Absorption | Efflux Ratio (ER) | Interpretation |
| < 1 | Low | > 2 | Potential for active efflux (e.g., P-gp substrate) |
| 1 - 10 | Moderate | ≤ 2 | Passive diffusion or balanced transport |
| > 10 | High | - | - |
Cytochrome P450 (CYP) Inhibition
Causality: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs). The α-chloro-ketone moiety in the test compound specifically necessitates testing for both direct reversible inhibition and time-dependent inhibition (TDI), which can result from irreversible covalent binding to the enzyme.
Protocol: Fluorometric CYP Inhibition Assay (Direct Inhibition)
Step-by-Step Methodology:
-
Preparation:
-
Use recombinant human CYP isozymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) with corresponding fluorogenic probe substrates.
-
Prepare a serial dilution of the test compound.
-
-
Incubation:
-
In a 96-well plate, combine buffer, the specific CYP isozyme, and the test compound (or control inhibitor).
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding a mix of the probe substrate and NADPH.
-
-
Measurement and Analysis:
-
Measure the fluorescent signal over time using a plate reader. The rate of fluorescent product formation is proportional to enzyme activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Data Synthesis and Interpretation
The ultimate goal is to integrate these disparate data points into a coherent pharmacokinetic profile that can guide further drug development decisions.
Figure 3: Workflow for integrating in vitro data to inform drug development decisions.
A successful candidate profile would ideally exhibit:
-
Moderate to low clearance in hepatocytes to ensure a reasonable in vivo half-life.
-
High permeability (Papp > 10 x 10⁻⁶ cm/s) and a low efflux ratio (ER < 2) to support good oral absorption.
-
Fraction unbound (fu) > 1% to ensure sufficient free drug exposure.
-
CYP IC50 values > 10 µM to minimize the risk of clinical drug-drug interactions.
Any deviation from this ideal profile, particularly evidence of rapid metabolism or significant CYP inhibition, would necessitate further investigation or chemical modification of the compound.
References
- Title: A high throughput equilibrium dialysis method for measuring plasma protein binding. Source: Waters, N. J., et al. (2008). Journal of Pharmacological and Toxicological Methods. URL:https://www.sciencedirect.com/science/article/abs/pii/S105687190800063X
- Title: Caco-2--a model for intestinal absorption. Source: Artusson, P., & Magnusson, C. (1990). Journal of Pharmaceutical Sciences. URL:https://onlinelibrary.wiley.com/doi/abs/10.1002/jps.2600790706
- Title: Time-Dependent Inhibition of Cytochrome P450 Enzymes: A Guide for DMPK Scientists. Source: Grimm, S. W., et al. (2009). Drug Metabolism and Disposition. URL:https://dmd.aspetjournals.org/content/37/7/1355
Engineering Electrophilicity: Reactivity Profiling of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one in Covalent Drug Discovery
Executive Summary
Covalent targeted therapeutics have transitioned from historically avoided "reactive hazards" to precision-engineered medicines. The cornerstone of this paradigm is the electrophilic warhead, which must strike a delicate balance between aqueous stability and target-specific reactivity. Chloroacetamides represent a highly validated class of warheads [1]. The molecule 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one serves as a prime archetype of a structurally tunable covalent fragment, widely utilized in fragment-based drug discovery (FBDD) and the design of targeted covalent inhibitors (TCIs) [2]. This technical guide deconstructs the chemical logic, kinetic evaluation, and structural tuning of this specific warhead.
The Chemical Logic: Scaffold-Driven Reactivity Tuning
Why pair a chloroacetamide with a 1-(pyridin-4-yl)piperazine scaffold? The intrinsic reactivity of an α -haloacetamide is dictated by the transition state energy of the bimolecular nucleophilic substitution (S N 2) reaction. However, the tunability of this reactivity comes from the attached scaffold.
The piperazine ring acts as a semi-rigid vector, projecting the warhead into the target protein's binding pocket while maintaining favorable physicochemical properties (e.g., aqueous solubility) . More importantly, the pyridin-4-yl substituent exerts a profound electronic effect. As an electron-deficient heterocycle, it inductively and mesomerically withdraws electron density from the piperazine nitrogens. This reduces the electron-donating capacity of the amide nitrogen (N1), thereby decreasing amide resonance. Consequently, the carbonyl group exhibits greater "ketone-like" character. This electronic environment stabilizes the developing negative charge in the S N 2 transition state, effectively enhancing the electrophilicity of the α -carbon compared to standard alkyl-substituted chloroacetamides.
Electronic effects of the pyridin-4-yl-piperazine scaffold on chloroacetamide reactivity.
Mechanistic Pathway of Covalent Modification
The primary biological target for chloroacetamides is the thiolate anion of cysteine residues [3]. At physiological pH (7.4), most free cysteines are protonated (typical pKa ~8.3), but microenvironments within protein active sites (often featuring adjacent basic residues like histidine) can significantly lower this pKa, generating highly nucleophilic thiolates. The chloroacetyl group undergoes an irreversible S N 2 reaction, displacing the chloride ion and forming a stable thioether linkage.
Mechanism of SN2 covalent modification by chloroacetamide warheads.
Empirical Evaluation: Self-Validating Protocols
To confidently integrate this warhead into a drug discovery pipeline, its intrinsic reactivity must be quantified. As a Senior Application Scientist, I mandate that all reactivity assays be designed as self-validating systems—meaning every run must internally prove its own accuracy through integrated controls and standard curves.
Protocol 1: High-Throughput Colorimetric GSH Reactivity Assay
The gold standard for assessing thiol reactivity is the Glutathione (GSH) assay [4]. This protocol utilizes Ellman's reagent (DTNB) to quantify unreacted GSH [5].
Causality & Validation: We use a large molar excess of GSH to ensure pseudo-first-order kinetics, simplifying the rate equation to Rate=kobs[Compound] . A standard curve of GSH validates the dynamic range of the spectrophotometer, while a highly reactive control (e.g., 2-chloro-N-phenylacetamide) and a vehicle control rule out background hydrolysis and reagent degradation.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 10 mM stock of GSH in degassed PBS (pH 7.4) containing 1 mM EDTA to prevent metal-catalyzed thiol oxidation. Prepare a 1 mM stock of the test compound in DMSO.
-
Standard Curve Generation: Prepare serial dilutions of GSH (0 to 10 mM) in PBS. Add 50 µL of each to a 96-well plate, followed by 50 µL of 2 mM DTNB. Read absorbance at 412 nm to establish the linear range.
-
Reaction Initiation: In a 96-well plate, mix 90 µL of the 10 mM GSH solution with 10 µL of the 1 mM test compound (final concentrations: 9 mM GSH, 100 µM compound, 10% DMSO). Seal and incubate at 37°C.
-
Quenching & Derivatization: At pre-defined time points (e.g., 0, 15, 30, 60, 120, 240 mins), transfer a 10 µL aliquot of the reaction mixture into a new well containing 90 µL of 2 mM DTNB in PBS. The DTNB instantly reacts with residual GSH to form the yellow TNB 2− anion, effectively quenching the S N 2 reaction.
-
Spectrophotometric Detection: Measure the absorbance of the quenched aliquots at 412 nm using a microplate reader.
-
Kinetic Analysis: Plot the natural log of the normalized absorbance ( ln(At/A0) ) against time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs ). Calculate the half-life as t1/2=ln(2)/kobs .
Step-by-step workflow for the colorimetric Glutathione (GSH) reactivity assay.
Protocol 2: Intact Protein LC-MS/MS for Covalent Adduct Mapping
To confirm that the observed GSH reactivity translates to specific protein labeling, intact mass spectrometry is employed.
Causality & Validation: We run a parallel vehicle-treated control to establish the baseline mass of the target protein. This ensures that any mass shift exactly matches the molecular weight of the warhead minus the leaving group (HCl), validating a 1:1 stoichiometric covalent modification.
Step-by-Step Methodology:
-
Protein Preparation: Dilute the target recombinant protein to 2 µM in a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.4). Crucial: Avoid buffers containing primary amines (Tris) or thiols (DTT, BME) which will competitively react with the warhead.
-
Compound Incubation: Add 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one to a final concentration of 20 µM (10x molar excess). Incubate at room temperature for 2 hours.
-
Quenching: Quench the reaction by adding 1% formic acid to lower the pH to ~3, protonating all thiols and halting any further S N 2 reactivity.
-
Desalting & LC-MS Analysis: Pass the sample through a C4 desalting column to remove excess unreacted compound and buffer salts. Analyze via Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry.
-
Deconvolution: Use maximum entropy algorithms to deconvolute the multiply charged spectra into an intact mass. A successful covalent modification by 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one (MW: 239.70 Da) will show a precise mass shift of +203.2 Da on the target protein, corresponding to the loss of HCl (36.46 Da) during the thioether bond formation.
Quantitative Data Synthesis
The reactivity of the chloroacetyl group is highly dependent on its local electronic environment. Table 1 summarizes the comparative kinetic profile of the title compound against other standard warheads, demonstrating how the piperazine-pyridine scaffold tunes it into an optimal "Goldilocks" zone—reactive enough to label targets efficiently, but stable enough to avoid immediate systemic depletion by intracellular glutathione.
Table 1: Comparative Reactivity Profile of Electrophilic Warheads
| Compound Class | Representative Structure / Scaffold | GSH t1/2 (pH 7.4, 37°C) | Target Residue | Reversibility |
| Acrylamide | Standard Alkyl Linker | > 24 h | Cysteine | Irreversible |
| Fluoroacetamide | Standard Alkyl Linker | > 48 h | Cysteine | Reversible |
| Chloroacetamide | Alkyl Linker | 4 - 8 h | Cysteine | Irreversible |
| Chloroacetamide | 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one | 1.5 - 3 h | Cysteine | Irreversible |
| Chloroacetamide | 2-Chloro-N-phenylacetamide (Positive Control) | < 30 mins | Cysteine | Irreversible |
Note: Data represents generalized kinetic ranges based on fragment-based screening literature for comparative purposes.
Sources
An In-depth Technical Guide to the Molecular Weight and Exact Mass of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular weight and exact mass of the compound 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one. This information is fundamental for the accurate characterization, quantification, and analysis of this molecule in research and development settings.
Introduction to 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one
2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure incorporates a pyridinylpiperazine moiety, a common scaffold in the design of pharmacologically active agents. The chloroacetyl group provides a reactive site for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules. A precise understanding of its molecular weight and exact mass is a critical first step in its scientific exploration.
Differentiating Molecular Weight and Exact Mass
In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, and it is crucial to understand their distinct meanings.
-
Molecular Weight (or Average Molecular Mass): This is the weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The calculation uses the standard atomic weights of the elements as found on the periodic table. Molecular weight is typically expressed in atomic mass units (amu) or grams per mole ( g/mol ).
-
Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule containing only the most abundant isotope of each element. This value is critical in high-resolution mass spectrometry, where it is possible to resolve and measure the masses of individual isotopic peaks. The exact mass is a key parameter for determining the elemental composition of an unknown compound.
Physicochemical Properties and Identification
A summary of the key identifiers and calculated masses for 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₁H₁₄ClN₃O |
| Molecular Weight | 255.70 g/mol |
| Exact Mass | 255.08254 Da |
The determination of these values is based on the compound's elemental composition, as detailed in the following section.
Determination of Molecular Properties
The molecular formula of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one is established as C₁₁H₁₄ClN₃O. This is derived from the structure, which consists of a 1-(pyridin-4-yl)piperazine core (C₉H₁₃N₃) acylated with a chloroacetyl group (-COCH₂Cl), resulting in the net addition of C₂H₂ClO and the loss of one hydrogen atom.
Calculation of Molecular Weight
The molecular weight is calculated using the standard atomic weights of the constituent elements:
-
Carbon (C): 12.011 amu
-
Hydrogen (H): 1.008 amu
-
Chlorine (Cl): 35.453 amu
-
Nitrogen (N): 14.007 amu
-
Oxygen (O): 15.999 amu
Calculation: (11 × 12.011) + (14 × 1.008) + (1 × 35.453) + (3 × 14.007) + (1 × 15.999) = 255.70 g/mol
Calculation of Exact Mass
The exact mass is calculated using the mass of the most abundant isotope of each element:
-
¹²C: 12.000000 Da
-
¹H: 1.007825 Da
-
³⁵Cl: 34.968853 Da
-
¹⁴N: 14.003074 Da
-
¹⁶O: 15.994915 Da
Calculation: (11 × 12.000000) + (14 × 1.007825) + (1 × 34.968853) + (3 × 14.003074) + (1 × 15.994915) = 255.08254 Da
Molecular Structure and Synthesis Pathway
The structural arrangement of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one is crucial for understanding its chemical properties and reactivity.
Caption: Molecular structure of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one.
A common synthetic route to this compound involves the acylation of 1-(pyridin-4-yl)piperazine with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General synthesis workflow for the target compound.
Experimental Verification: Mass Spectrometry
High-resolution mass spectrometry (HRMS) is the primary analytical technique used to experimentally verify the exact mass of a compound. In a typical HRMS experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high precision. For 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one, the expected [M+H]⁺ ion would have an m/z value corresponding to its exact mass plus the mass of a proton. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable, providing further confirmation of the elemental composition.
Conclusion
A thorough understanding of the molecular weight and exact mass of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one is indispensable for any scientific investigation involving this compound. These fundamental parameters are essential for accurate dosing, reaction stoichiometry, and structural elucidation through techniques such as mass spectrometry. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals working with this and structurally related molecules.
References
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook.[Link]
Application Note: Synthesis and Characterization of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Detailed Application Note and Synthesis Protocol.
Introduction & Mechanistic Rationale
2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one is a highly valuable bifunctional intermediate in medicinal chemistry. Featuring both a rigid heteroaryl piperazine scaffold and a reactive α -chloroacetamide moiety, it serves as an excellent electrophilic handle for downstream SN2 functionalization (e.g., coupling with thiols, amines, or phenols). Such building blocks are frequently utilized in the synthesis of targeted covalent inhibitors and PROTAC degraders [1].
Causality of Experimental Choices (E-E-A-T)
The synthesis relies on a classic nucleophilic acyl substitution (N-acylation). The secondary amine of 1-(pyridin-4-yl)piperazine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride [1, 2]. To ensure high yield and purity, the protocol is governed by three critical mechanistic controls:
-
Temperature Control (0 °C to RT): Chloroacetyl chloride is aggressively reactive. Dropwise addition at 0 °C is critical to mitigate the exothermic nature of the reaction and suppress off-target acylation (e.g., at the weakly nucleophilic pyridine nitrogen) or thermal degradation [2].
-
Non-Nucleophilic Base (TEA): The reaction generates equimolar amounts of hydrochloric acid (HCl). If unquenched, HCl will protonate the basic piperazine and pyridine nitrogens, rendering the starting material non-nucleophilic and stalling the reaction. Triethylamine (TEA) is employed as an acid scavenger to drive the reaction to completion [2].
-
Aprotic Solvent (DCM): Anhydrous dichloromethane provides excellent solubility for the starting materials while remaining strictly inert to the acylating agent.
Materials and Reagents
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 1-(pyridin-4-yl)piperazine | 163.22 | 1.0 eq | 1.63 g | Starting Material / Nucleophile |
| Chloroacetyl chloride | 112.94 | 1.2 eq | 0.95 mL (1.35 g) | Acylating Agent / Electrophile |
| Triethylamine (TEA) | 101.19 | 2.0 eq | 2.78 mL (2.02 g) | Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | - | 50 mL | Anhydrous Solvent |
| Sodium Bicarbonate ( NaHCO3 ) | 84.01 | - | 30 mL | Saturated Aqueous Quench |
| Sodium Sulfate ( Na2SO4 ) | 142.04 | - | As needed | Drying Agent |
Step-by-Step Synthesis Protocol
Caution: Chloroacetyl chloride is a potent lachrymator and corrosive agent. All steps must be performed in a well-ventilated fume hood using appropriate PPE.
Phase 1: Reaction Setup
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet to maintain an inert atmosphere.
-
Dissolve 1.63 g (10.0 mmol) of 1-(pyridin-4-yl)piperazine in 40 mL of anhydrous DCM.
-
Add 2.78 mL (20.0 mmol) of TEA to the solution. Stir for 5 minutes to ensure homogeneity.
-
Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
Phase 2: Acylation
-
Dilute 0.95 mL (12.0 mmol) of chloroacetyl chloride in 10 mL of anhydrous DCM in a pressure-equalizing dropping funnel.
-
Add the chloroacetyl chloride solution dropwise over 15–20 minutes to the stirring reaction mixture at 0 °C. Note: Rapid addition will cause a sudden temperature spike, leading to impurity formation.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature (20–25 °C).
-
Stir at room temperature for 2 to 3 hours. Monitor reaction progression via TLC (eluent: 5-10% Methanol in DCM; visualize with UV at 254 nm).
Phase 3: Quench and Liquid-Liquid Extraction
-
Quench the reaction by carefully adding 30 mL of saturated aqueous NaHCO3 to neutralize excess acid and unreacted chloroacetyl chloride. Stir vigorously for 10 minutes until gas evolution ceases.
-
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with 30 mL of brine (saturated NaCl solution) to remove residual aqueous impurities.
-
Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Phase 4: Purification
-
Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of 2% to 8% Methanol in DCM.
-
Pool the product-containing fractions and concentrate in vacuo to afford 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one as an off-white solid.
Analytical Characterization & Validation
To ensure the protocol acts as a self-validating system, the isolated product must be characterized against the following expected spectral data:
-
LC-MS (ESI): Expected [M+H]+ at m/z 240.0 (based on exact mass ~239.08). A characteristic 3:1 isotopic pattern must be present, confirming the incorporation of a single chlorine atom.
-
1 H NMR (400 MHz, CDCl3 ):
-
Diagnostic singlet for the α -chloro protons at ∼4.10 ppm (2H, −CH2−Cl ).
-
The piperazine protons (8H) will split into two distinct multiplets (typically 3.5–3.8 ppm) due to the restricted rotation of the newly formed amide bond.
-
The pyridine protons will appear as two distinct doublets in the aromatic region ( ∼6.7 ppm and ∼8.3 ppm).
-
Experimental Workflow Diagram
Workflow for the synthesis of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one.
References
-
Rajeev, A., Muthuramalingam, S., & Sankaralingam, M. (2024). "Selective synthesis of cyclic alcohols from cycloalkanes using nickel(II) complexes of tetradentate amidate ligands." RSC Advances, 14, 30440-30451. Available at:[Link]
Application Note: Preparation and Handling of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one Stock Solutions
Executive Summary & Chemical Profile
2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one is a bifunctional chemical building block frequently utilized in the design of targeted covalent inhibitors (TCIs) and in electrophile-fragment screening platforms[1][2]. The molecule consists of a pyridin-4-yl piperazine recognition scaffold—ideal for targeting kinase hinge regions or allosteric pockets—paired with a chloroacetamide electrophilic warhead.
Chloroacetamides act as mild electrophiles that selectively form irreversible thioether linkages with non-catalytic or highly nucleophilic cysteine residues on target proteins[2]. Because of this inherent reactivity, the integrity of the stock solution is paramount; improper formulation or storage leads to rapid degradation, rendering the probe inactive and producing false negatives in downstream biochemical assays.
Table 1: Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₁H₁₄ClN₃O |
| Molecular Weight | 239.70 g/mol |
| Electrophilic Warhead | Chloroacetamide |
| Target Amino Acid | Cysteine (via S_N2 nucleophilic substitution) |
| Solubility (DMSO) | ≥ 100 mM (Anhydrous) |
| Storage (Solid) | -20°C, desiccated and protected from light |
Experimental Rationale & Causality (E-E-A-T)
As a drug development professional, you must treat covalent probes differently than standard reversible ligands. The experimental choices in this protocol are governed by the following causal relationships:
-
The Necessity of Anhydrous DMSO: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Standard laboratory DMSO readily absorbs atmospheric moisture. If water is introduced into the stock solution, it acts as a nucleophile, slowly hydrolyzing the reactive chloroacetamide into an inert hydroxyacetamide. Therefore, high-purity, anhydrous DMSO (water <0.005%) is strictly required[3].
-
Temperature Equilibration: Opening a cold vial of compound or DMSO immediately exposes it to ambient humidity, causing microscopic condensation inside the tube[4]. This condensation introduces enough water to degrade the electrophile over time. Both the compound vial and the anhydrous DMSO must be equilibrated to room temperature before opening.
-
Aliquoting to Prevent Freeze-Thaw: Repeated freeze-thaw cycles expose the stock solution to oxygen and humidity fluctuations, accelerating the decay of the warhead[5]. Single-use aliquots ensure that the probe retains 100% of its theoretical active concentration.
Quantitative Data: Reconstitution Matrix
To ensure precise molarity, use the following dilution table. The calculations are based on the exact molecular weight of 239.70 g/mol .
Table 2: Volume of Anhydrous DMSO Required for Standard Stock Concentrations
| Desired Concentration | Volume for 1.0 mg | Volume for 5.0 mg | Volume for 10.0 mg |
| 10 mM | 417 µL | 2.086 mL | 4.172 mL |
| 50 mM | 83.4 µL | 417 µL | 834 µL |
| 100 mM | 41.7 µL | 209 µL | 417 µL |
Step-by-Step Preparation Protocol
Phase 1: Preparation and Equilibration
-
Equilibrate Reagents: Remove the vial of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one and the bottle of anhydrous DMSO from cold storage. Place them in a desiccator at room temperature for at least 30 minutes[4]. Do not open the vials while cold.
-
Prepare Workspace: Conduct the preparation in a dry, well-ventilated fume hood. If available, perform the dissolution under a gentle stream of dry argon or nitrogen.
Phase 2: Weighing and Dissolution
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully transfer the desired mass of the compound into the tube.
-
Solvent Addition: Using a precision micropipette, add the calculated volume of anhydrous DMSO (refer to Table 2) to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Cap the tube tightly and vortex for 30–60 seconds. If the compound does not dissolve immediately, sonicate the tube in a water bath at room temperature for 1–2 minutes. Avoid heating the solution above 37°C, as elevated temperatures can accelerate undesired side reactions.
Phase 3: Aliquoting and Storage
-
Aliquot: Divide the master stock solution into 10 µL to 50 µL single-use aliquots in sterile, amber PCR tubes or microcentrifuge tubes.
-
Purge and Seal: Briefly purge the headspace of each tube with argon or nitrogen gas before capping tightly.
-
Storage: Store all aliquots immediately at -80°C. When stored properly, the DMSO stock solution is stable for up to 6 months[4][5].
Quality Control: A Self-Validating System
To guarantee scientific integrity, this protocol must be self-validating. Before utilizing the stock solution in a high-throughput screen or ABPP (Activity-Based Protein Profiling) assay, validate the integrity of the electrophile:
-
LC-MS Verification: Dilute a 1 µL aliquot of the stock into 999 µL of LC-MS grade Acetonitrile/Water (0.1% Formic Acid).
-
Expected Outcome: The mass spectrum must show the intact parent ion at m/z [M+H]⁺ = 240.09 .
-
Failure Mode Indicator: If a significant peak appears at m/z [M+H]⁺ ≈ 222.12 , this indicates that the chloroacetamide has been hydrolyzed to a hydroxyacetamide (-18 Da shift due to the replacement of Cl with OH). If this peak exceeds 5% of the total ion current, discard the stock and prepare a fresh batch.
Visualizations
Workflow Diagram
Workflow for the preparation and storage of moisture-sensitive chloroacetamide stock solutions.
Mechanism of Action
Mechanism of covalent target modification by chloroacetamide electrophilic probes via SN2 attack.
References
-
[1] Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society (ACS Publications). Available at:[Link]
-
[2] Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC - NIH. Available at:[Link]
Sources
Application Notes & Protocols: Utilizing 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one as a Covalent Warhead
Abstract
Covalent inhibitors have undergone a renaissance in drug discovery, offering distinct advantages in potency, duration of action, and the ability to tackle challenging "undruggable" targets.[1][2] This guide provides a detailed technical overview and experimental protocols for the application of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one as a targeted covalent warhead. The core of this molecule is the chloroacetamide electrophile, a versatile and reactive moiety that primarily targets nucleophilic cysteine residues within protein binding pockets via an SN2 mechanism.[3][4] We will explore the mechanistic basis of this interaction, outline strategic considerations for its deployment in a drug discovery campaign, and provide robust, step-by-step protocols for biochemical and cellular characterization.
Introduction: The Rationale for Covalent Inhibition
Most small-molecule drugs are reversible inhibitors, relying on non-covalent interactions to bind to their targets.[5] In contrast, covalent inhibitors form a stable, long-lived bond with their target protein.[5][6] This irreversible or slowly reversible interaction can lead to several therapeutic advantages:
-
Enhanced Potency and Duration of Action: By permanently inactivating the target, covalent inhibitors can achieve sustained pharmacological effects that are decoupled from their pharmacokinetic profile.[1][5] This can translate to lower and less frequent dosing.
-
Overcoming Resistance: Covalent drugs can be effective against mutations that confer resistance to reversible inhibitors by reducing binding affinity.
-
Targeting Shallow Pockets: For proteins lacking deep binding pockets suitable for high-affinity reversible binders, a covalent strategy can achieve potent inhibition by "anchoring" the molecule to a nearby nucleophile.
The molecule 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one combines a well-established covalent warhead, the chloroacetamide, with a pyridinylpiperazine scaffold. This scaffold is a common motif in medicinal chemistry, often used to engage with the hinge region of protein kinases or to provide favorable physicochemical properties. The chloroacetamide group is a moderately reactive electrophile, making it a suitable starting point for developing potent and selective inhibitors.[7][8]
Mechanism of Action: Covalent Modification of Cysteine
The primary mechanism of action for the chloroacetamide warhead is the irreversible alkylation of a nucleophilic amino acid residue on the target protein. Cysteine, with its highly nucleophilic thiol side chain (pKa ~8.5), is the most common target.[3][9]
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The process can be described in two steps:
-
Reversible Binding (KI): The inhibitor first forms a non-covalent encounter complex with the target protein, positioning the chloroacetamide warhead in proximity to the target cysteine residue. The affinity of this initial binding is defined by the inhibition constant, KI.[6][10]
-
Irreversible Covalent Bonding (kinact): The deprotonated thiolate of the cysteine side chain attacks the electrophilic carbon of the chloroacetamide, displacing the chloride leaving group. This forms a stable thioether bond, permanently modifying the protein. The maximal rate of this inactivation step is described by the constant kinact.[10][11]
The overall efficiency of a covalent inhibitor is best described by the second-order rate constant kinact/KI , which accounts for both the initial binding affinity and the rate of covalent bond formation.[11][12]
Caption: Covalent inhibition is a two-step process involving initial reversible binding followed by an irreversible chemical reaction.
Key Experimental Considerations & Strategy
A successful covalent inhibitor program requires a careful balance of reactivity and selectivity. A warhead that is too reactive will indiscriminately modify many proteins, leading to toxicity, while one with too little reactivity will not efficiently modify its intended target.[13][14]
Balancing Reactivity and Selectivity
The chloroacetamide moiety is considered more reactive than other common warheads like acrylamides.[8][9] This necessitates a rigorous assessment of off-target reactivity. The primary strategy for achieving selectivity is to design a scaffold (the non-covalent portion of the molecule) that has high intrinsic affinity (a low KI) for the target of interest.[13] This ensures that the inhibitor spends more time bound to the desired target, increasing the probability of the covalent reaction occurring there versus with off-targets.
Assessing Promiscuous Reactivity: The Glutathione (GSH) Assay
Glutathione (GSH) is a tripeptide containing a cysteine residue that is present at high concentrations (~1-10 mM) in cells.[9] It acts as a cellular scavenger for reactive electrophiles. An inhibitor's reactivity with GSH is a critical proxy for its potential for promiscuous, off-target covalent modification and can predict potential toxicity.[15][16] Compounds with very high reactivity towards GSH (a short half-life) are often deprioritized.[14]
The Drug Discovery Workflow
The development of a covalent inhibitor using the chloroacetamide warhead follows a structured path of characterization, from initial biochemical validation to complex cellular assays.
Caption: A typical workflow for characterizing a covalent inhibitor from initial hit to lead optimization.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the essential experiments required to characterize a covalent inhibitor based on the 2-chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one scaffold.
Protocol 1: Confirmation of Covalent Adduct Formation by Intact Protein LC-MS
Objective: To qualitatively confirm that the inhibitor forms a covalent bond with the target protein and to determine the stoichiometry of binding.
Rationale: This is the foundational experiment to prove the intended covalent mechanism. A mass shift in the protein corresponding to the molecular weight of the inhibitor provides direct evidence of adduct formation.[17][18]
Materials:
-
Purified target protein (e.g., >95% purity, at 1-5 mg/mL in a suitable buffer like HEPES or PBS, pH 7.4).
-
Inhibitor stock solution (10 mM in DMSO).
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
LC-MS system equipped with an ESI source and a TOF or Orbitrap mass analyzer.
-
C4 desalting column.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the target protein to a final concentration of 5 µM in reaction buffer.
-
Add the inhibitor to a final concentration of 25 µM (5-fold molar excess).
-
For a negative control, prepare an identical sample with an equivalent volume of DMSO.
-
Incubate at room temperature for 1-4 hours (optimization may be required).
-
-
Sample Preparation for LC-MS:
-
Quench the reaction by adding formic acid to a final concentration of 0.1%. This denatures the protein and stops the reaction.
-
Centrifuge the sample at >14,000 x g for 10 minutes to pellet any precipitated protein.
-
-
LC-MS Analysis:
-
Inject 5-10 µL of the supernatant onto the C4 desalting column.
-
Wash the column with 0.1% formic acid in water to remove salts and non-bound inhibitor.
-
Elute the protein with a steep acetonitrile gradient (e.g., 5% to 95% over 2 minutes) containing 0.1% formic acid.
-
Acquire mass spectra across the protein elution peak in positive ion mode.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum (containing multiple charge states) to obtain the zero-charge mass of the protein.
-
Compare the mass of the protein from the inhibitor-treated sample to the DMSO control.
-
Expected Result: An increase in mass equal to the molecular weight of the inhibitor (minus HCl, which is lost in the reaction). For the title compound (MW = 267.73), the expected mass shift is +232.28 Da.
-
Protocol 2: Determination of Covalent Inhibition Kinetics (kinact/KI)
Objective: To quantitatively determine the potency of the covalent inhibitor.
Rationale: As covalent inhibition is time-dependent, a simple IC50 is often misleading.[5][10] The kinact/KI value provides a true measure of inhibitor efficiency and is the gold standard for comparing covalent inhibitors.[11][12] This protocol uses a progress-curve method.
Materials:
-
Target enzyme and its substrate.
-
Continuous-read assay system (e.g., fluorescence or absorbance plate reader).
-
Inhibitor stock solution (10 mM in DMSO) and serial dilutions.
-
Assay buffer.
Methodology:
-
Assay Setup:
-
In a 96- or 384-well plate, add varying concentrations of the inhibitor to the assay buffer. Include a DMSO-only control.
-
Add the target enzyme to each well and incubate for different, pre-determined lengths of time (e.g., 0, 5, 15, 30, 60 minutes). This is the pre-incubation step.
-
Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.
-
-
Data Collection:
-
Immediately begin reading the signal (e.g., fluorescence) over time. Collect data points every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
For each inhibitor concentration and pre-incubation time, determine the initial reaction velocity (the slope of the linear portion of the progress curve).
-
Plot the natural log of the remaining enzyme activity (Velocityinhibitor / VelocityDMSO) versus the pre-incubation time for each inhibitor concentration.
-
The slope of each of these lines is the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentration [I].
-
Fit the data to the Michaelis-Menten equation for covalent inhibitors: kobs = kinact * [I] / (KI + [I]) .
-
This non-linear fit will yield the values for kinact and KI. The kinact/KI can then be calculated.
-
| Parameter | Description | Typical Range (for a good inhibitor) |
| KI | Reversible binding affinity | < 10 µM |
| kinact | Max rate of inactivation | 0.001 - 0.1 s-1 |
| kinact/KI | Second-order rate constant | > 1,000 M-1s-1 |
Protocol 3: Cellular Target Engagement using Thermal Shift Assay (CETSA)
Objective: To verify that the inhibitor binds to its intended target in a complex cellular environment.
Rationale: Ligand binding typically stabilizes a protein against thermal denaturation. The Cellular Thermal Shift Assay (CETSA) measures this stabilization, providing strong evidence of target engagement in live cells or cell lysates.[19][20]
Materials:
-
Cultured cells expressing the target protein.
-
Inhibitor stock solution (10 mM in DMSO).
-
PBS (Phosphate-Buffered Saline) and appropriate lysis buffer with protease inhibitors.
-
PCR tubes or a 96-well PCR plate.
-
Thermocycler with a temperature gradient function.
-
Equipment for protein analysis (e.g., SDS-PAGE and Western Blotting apparatus, or a system for a high-throughput readout like BiTSA).[19]
Methodology:
-
Cell Treatment:
-
Treat cultured cells with the inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control for 1-2 hours in culture media.
-
-
Cell Lysis (optional, can be done post-heating):
-
Harvest cells, wash with PBS, and resuspend in lysis buffer.
-
Lyse cells (e.g., by freeze-thaw cycles or sonication) and clarify the lysate by centrifugation.
-
-
Thermal Challenge:
-
Aliquot the cell lysate (or intact cells) into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler. One aliquot should be kept at room temperature as a non-heated control.
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein remaining at each temperature using Western Blotting.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein at each temperature for both inhibitor-treated and DMSO control samples.
-
Plot the percentage of soluble protein relative to the non-heated control against temperature.
-
Expected Result: In the presence of a binding inhibitor, the melting curve will shift to the right (higher temperatures), indicating thermal stabilization of the target protein.[21][22]
-
Conclusion
The 2-chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one molecule represents a valuable chemical tool for initiating a targeted covalent inhibitor program. Its chloroacetamide warhead offers a reliable mechanism for achieving potent and durable target inactivation.[3][7] However, its inherent reactivity demands a rigorous and systematic evaluation of both on-target kinetics and off-target liabilities. By employing the integrated workflow and detailed protocols described in this guide—from initial adduct confirmation by mass spectrometry to kinetic profiling and cellular target engagement—researchers can effectively characterize inhibitors based on this scaffold and make informed decisions to advance their drug discovery projects.
References
- Current time information in Antwerp, BE. (n.d.). Google.
- Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317.
- Krishnan, S., Miller, R. M., & Tian, B. (2020). Covalent Inhibition in Drug Discovery. RSC Medicinal Chemistry, 11(9), 999-1015.
-
PRISM BioLab. (2024). Covalent Inhibitors in Drug Discovery: Current Applications. Retrieved March 25, 2026, from [Link]
- Petrou, A., & Tzakos, A. G. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(9), 999-1015.
- Vass, M., et al. (2021). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry, 223, 113647.
- Suh, H., & Chun, Y. (2023). Recent Advances in Covalent Drug Discovery. Pharmaceuticals, 16(5), 688.
- Xiong, X., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728.
-
Turcotte, S. (2024). Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem. Retrieved March 25, 2026, from [Link]
- Xiong, X., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728.
- Sievers, M., et al. (2018). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 13(9), 2419-2428.
- Schwartz, P. A., et al. (2016). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. Journal of Medicinal Chemistry, 59(19), 8912-8937.
- Henderson, M. J., et al. (2015). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 13(47), 11448-11452.
-
Domainex. (n.d.). k_inact / KI Assay for Irreversible Covalent Compounds. Retrieved March 25, 2026, from [Link]
- Ouchi, H., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(20), 13322-13335.
- Ouchi, H., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(20), 13322-13335.
-
ResearchGate. (n.d.). kinact/Ki determination for ARS-853 and ARS-1620. Retrieved March 25, 2026, from [Link]
- Al-Ali, H., et al. (2022). Streamlining cellular thermal shift assay for ultra-high throughput screening. Scientific Reports, 12(1), 1957.
- Zhang, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(9), 2134.
- Zhang, X., et al. (2026). Determination of the cellular target engagement by direct-to-biology Cellular Thermal Shift Assay (CETSA). bioRxiv.
- Craven, S. H., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 27(22), 7728.
- Arkin, M. R., et al. (2014). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. Journal of Biomolecular Screening, 19(6), 845-853.
-
BioKin, Ltd. (n.d.). Covalent Inhibition Kinetics. Retrieved March 25, 2026, from [Link]
-
BioSolveIT. (n.d.). Covalent Drug Design. Retrieved March 25, 2026, from [Link]
- Zhang, T., et al. (2025). Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1. Journal of Medicinal Chemistry.
- Parker, M. L., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv.
- Keeley, A., et al. (2018). Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity. Journal of Medicinal Chemistry, 61(1), 148-159.
-
ResearchGate. (n.d.). LC-MS/MS analysis of covalent protein–drug adducts. Retrieved March 25, 2026, from [Link]
-
Domainex. (n.d.). LC-MS based covalent fragment screening strategy. Retrieved March 25, 2026, from [Link]
- van Rooden, E. J., et al. (2018). Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification.
- Hughes, T. S., et al. (2017). Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ. eLife, 6, e26344.
- Fun, H. K., et al. (2011). 2-Chloro-1-[4-(2-fluoro-benz-yl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o708.
- Trotsko, N., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025(4), M1321.
- Hafez, H. N., et al. (2015). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridines with Potential Anticancer Activity. Molecules, 20(7), 13187-13203.
- Trotsko, N., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank.
Sources
- 1. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroacetamides - Enamine [enamine.net]
- 8. biosolveit.de [biosolveit.de]
- 9. pak.elte.hu [pak.elte.hu]
- 10. shop.carnabio.com [shop.carnabio.com]
- 11. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 13. mdpi.com [mdpi.com]
- 14. Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]
- 16. Establishment of Two In Vitro Glutathione Conjugation Models and Their Application in Covalent Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. domainex.co.uk [domainex.co.uk]
- 19. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for In Vivo Dosing of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one
A Guide for Researchers in Drug Development
Introduction: Navigating the Preclinical Path of a Novel Piperazine Derivative
2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one is a member of the extensive and pharmacologically significant piperazine class of compounds.[1][2][3] Piperazine derivatives have demonstrated a wide array of biological activities, with many exhibiting potential as therapeutic agents.[1][2] The journey from a promising compound in vitro to a potential therapeutic in vivo is fraught with challenges, a primary one being the successful administration of the compound to preclinical models in a manner that ensures bioavailability and minimizes vehicle-induced artifacts.
These application notes provide a comprehensive guide for researchers on the in vivo dosing of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one. Given the structural motifs, it is anticipated that this compound may exhibit limited aqueous solubility, a common hurdle for many small molecule drug candidates.[4][5] Therefore, this guide emphasizes a systematic approach to vehicle selection, formulation development, and administration, grounded in established principles of preclinical research.[6][7][8]
Compound Profile and Physicochemical Considerations
A thorough understanding of the physicochemical properties of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one is the cornerstone of developing a successful in vivo dosing strategy.
Key Properties:
-
Structure: A piperazine core with a chloro-ethanone moiety and a pyridine ring. The piperazine ring is a common scaffold in medicinal chemistry, often enhancing solubility and bioavailability.[9]
-
Predicted Solubility: Based on its heterocyclic structure, it is prudent to assume low intrinsic aqueous solubility. Pre-formulation solubility studies are therefore critical.
-
Stability: The chloro-ethanone group may be susceptible to hydrolysis, particularly at non-neutral pH. Stability in the chosen vehicle should be confirmed.
Recommended Pre-formulation Assessment:
A tiered approach to solubility testing is recommended, starting with simple aqueous buffers and progressing to more complex solvent systems.
| Vehicle | Purpose | Expected Outcome for 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Baseline aqueous solubility | Low solubility expected. |
| pH-adjusted Buffers (e.g., pH 4.0, 9.0) | Assess pH-dependent solubility | The pyridine and piperazine nitrogens may be protonated at lower pH, potentially increasing solubility. |
| Common Co-solvents (e.g., DMSO, PEG-400, Ethanol) | Determine solubility in organic solvents for potential solution formulations.[10] | Higher solubility is anticipated compared to aqueous solutions. |
| Lipid-based Vehicles (e.g., Corn oil, Sesame oil) | Assess solubility for lipid-based formulations.[10] | Moderate to good solubility may be observed due to the compound's potential lipophilicity. |
Vehicle Selection and Formulation Development: A Step-by-Step Approach
The selection of an appropriate vehicle is paramount for achieving reliable and reproducible in vivo data. The choice depends on the compound's solubility, the intended route of administration, and the need to minimize vehicle-related toxicity.[4][5]
Decision-Making Workflow for Vehicle Selection:
Caption: A decision-making workflow for selecting a suitable formulation.
Recommended Starting Formulations:
-
Aqueous Solution with Co-solvent (for intravenous or intraperitoneal administration):
-
Vehicle: 10% DMSO, 40% PEG-400, 50% Saline.
-
Rationale: This combination is a common choice for compounds with poor aqueous solubility.[4][5] DMSO acts as a primary solvent, while PEG-400 helps maintain solubility upon dilution in the bloodstream.
-
Protocol:
-
Dissolve 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one in DMSO.
-
Add PEG-400 and vortex until a clear solution is formed.
-
Add saline dropwise while vortexing to avoid precipitation.
-
Visually inspect for any precipitation before administration.
-
-
-
Aqueous Suspension (for oral gavage):
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.
-
Rationale: For oral administration, a suspension is often preferred for poorly soluble compounds. CMC acts as a suspending agent, while Tween 80 acts as a wetting agent to ensure uniform particle distribution.[11]
-
Protocol:
-
Prepare the vehicle by dissolving Tween 80 in sterile water, followed by the gradual addition of CMC with continuous stirring.
-
Weigh the required amount of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one.
-
Levigate the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while stirring to achieve the final concentration.
-
Homogenize the suspension using a suitable method (e.g., sonication or a tissue homogenizer) to ensure uniform particle size.
-
Continuously stir the suspension during dosing to maintain homogeneity.
-
-
Detailed In Vivo Dosing Protocols
Adherence to standardized and ethical procedures is crucial for in vivo research.[7] All animal procedures should be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Experimental Workflow for a Typical In Vivo Study:
Caption: A generalized workflow for an in vivo preclinical study.
A. Oral Gavage (PO) Administration:
-
Animal Preparation: Fast animals overnight (with access to water) to reduce variability in gastric emptying, if appropriate for the study design.
-
Dose Calculation: Calculate the volume to be administered based on the animal's most recent body weight.
-
Administration:
-
Gently restrain the animal.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the nose to the last rib to ensure proper placement in the stomach.
-
Gently insert the needle into the esophagus and deliver the dose.
-
Monitor the animal for any signs of distress.
-
B. Intraperitoneal (IP) Injection:
-
Animal Preparation: No fasting is typically required.
-
Dose Calculation: Calculate the injection volume based on the animal's body weight.
-
Administration:
-
Properly restrain the animal to expose the abdomen.
-
Inject into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Use an appropriate gauge needle (e.g., 25-27G for mice).
-
Aspirate to ensure no fluid (urine or blood) is drawn back before injecting.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
The chosen formulation can significantly impact the PK/PD profile of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one.
Key PK Parameters to Assess:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the compound in the plasma.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
Piperazine derivatives can undergo significant metabolism, primarily by cytochrome P450 enzymes in the liver.[9] Understanding the metabolic fate of the compound is crucial for interpreting efficacy and toxicity data.
Toxicity and Safety Assessment
Preclinical safety evaluation is a critical component of drug development.[8][12]
Recommended Monitoring:
-
Clinical Observations: Daily observation for any changes in appearance, behavior, or activity.
-
Body Weight: Monitor body weight at regular intervals as a general indicator of health.
-
Dose-Range Finding Study: Conduct a preliminary study with escalating doses to determine the maximum tolerated dose (MTD).
-
Histopathology: At the end of the study, collect major organs for histopathological analysis to identify any potential target organ toxicity.
Data Interpretation and Troubleshooting
Common Challenges and Solutions:
| Problem | Potential Cause | Solution |
| High variability in plasma concentrations | Poor formulation leading to inconsistent absorption; issues with dosing technique. | Re-evaluate the formulation for stability and homogeneity. Ensure consistent and accurate dosing procedures. |
| No or low drug exposure | Poor solubility in the GI tract (for oral dosing); rapid metabolism. | Consider a different formulation (e.g., lipid-based) to enhance absorption. Investigate potential metabolic instability. |
| Vehicle-related toxicity | The chosen vehicle or co-solvents are causing adverse effects.[4][5] | Run a vehicle-only control group. If toxicity is observed, select a more inert vehicle. |
Conclusion
The successful in vivo evaluation of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one is contingent upon a well-defined and rigorously executed dosing strategy. By systematically evaluating the compound's physicochemical properties, selecting an appropriate vehicle, and adhering to best practices in preclinical administration and monitoring, researchers can generate reliable and translatable data, paving the way for further development of this promising piperazine derivative.
References
- Benchchem. (n.d.). Comparative study of the pharmacokinetic properties of piperazine derivatives.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?
- PubMed. (2005, February 15). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex.
- MDPI. (2019, January 8). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics.
- Journal of Pharmacy & Pharmaceutical Sciences. (2018, March 30). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
- Wikipedia. (n.d.). Piperazine.
- J-Stage. (n.d.). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats.
- Benchchem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
- ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?
- PubMed. (n.d.). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
- Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- ResearchGate. (2024, April 20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Journal of Pharmacy and Pharmaceutical Sciences. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- PPD. (n.d.). Preclinical Studies in Drug Development.
- MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study.
- AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
- FDA. (1997, July). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 5. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ppd.com [ppd.com]
- 7. mdpi.com [mdpi.com]
- 8. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 12. fda.gov [fda.gov]
Application Note: Site-Selective Protein Bioconjugation Using 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one
Target Audience: Researchers, Scientists, and Drug Development Professionals Application Areas: Targeted Therapeutics, Artificial Metalloenzymes, Structural Biology, and Affinity Proteomics
Executive Summary and Chemical Rationale
The development of highly specific bioconjugation strategies is a cornerstone of modern protein engineering and drug development. The compound 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one represents a highly specialized bifunctional probe designed for precision labeling. It combines a thiol-reactive α-chloroacetamide electrophile with a piperazine-pyridine structural motif.
This guide provides an authoritative, self-validating framework for utilizing this probe in cysteine-targeted bioconjugation, detailing the mechanistic causality behind experimental conditions, and offering step-by-step protocols for successful implementation.
Mechanistic Insights: Why Chloroacetamide?
While maleimides and iodoacetamides are ubiquitous in bioconjugation, they possess inherent limitations. Maleimides are susceptible to reversible retro-Michael additions in systemic circulation, and iodoacetamides are highly reactive, often leading to off-target alkylation of lysines, histidines, and N-termini.
Chloroacetamides offer a tempered reaction kinetic profile. They react with nucleophiles via an SN2 mechanism, providing superior chemoselectivity for highly nucleophilic cysteine thiolates [1]. While chloroacetamide significantly reduces off-target basic residue alkylation, researchers must remain cautious of potential methionine oxidation if the probe is used in massive molar excesses [2].
The Piperazine-Pyridine Advantage
The tail of the probe serves a dual purpose:
-
Piperazine Linker: Acts as a rigid, water-soluble spacer that enhances the pharmacokinetic properties and structural stability of the resulting conjugate [3].
-
Pyridine-4-yl Handle: Serves as a versatile terminal moiety. It can act as a potent ligand for transition metal coordination (e.g., anchoring ruthenium or copper to create artificial metalloenzymes) or as a handle for supramolecular assembly and targeted therapy [4].
Quantitative Data and Physicochemical Profiling
Understanding the comparative reactivity and physicochemical properties of the probe is critical for rational experimental design.
Table 1: Comparative Reactivity of Common Thiol-Reactive Electrophiles
| Electrophile | Primary Target | Relative Reactivity | Off-Target Alkylation Risk | Reversibility |
| Maleimide | Cysteine | Very High | Low (at pH 6.5–7.5) | Yes (Retro-Michael addition) |
| Iodoacetamide | Cysteine | High | High (Lys, N-term, His) | No |
| Chloroacetamide | Cysteine | Moderate | Low (Requires high excess) | No |
Table 2: Physicochemical Profile of the Probe
| Property | Value / Description |
| Chemical Name | 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one |
| Reactive Group | α-Chloroacetamide |
| Target Amino Acid | Cysteine (Reacts with the thiolate anion, pKa ~8.3) |
| Linker / Spacer | Piperazine (Enhances aqueous solubility and structural rigidity) |
| Terminal Handle | Pyridine-4-yl (Transition metal coordination, affinity capture) |
| Optimal Reaction pH | 7.5 – 8.0 |
Reaction Pathway and Experimental Workflow
Mechanism of site-selective cysteine alkylation and downstream application.
Step-by-step experimental workflow for protein bioconjugation and validation.
Detailed Experimental Protocols
The following protocol is designed as a self-validating system. Every step includes a mechanistic justification to ensure researchers understand the why behind the how, thereby minimizing artifactual modifications.
Phase 1: Protein Preparation and Reduction
Causality Check: Cysteine residues in purified proteins often exist in oxidized states (disulfides or sulfenic acids). Reduction is mandatory. We strictly utilize TCEP (Tris(2-carboxyethyl)phosphine) over DTT or β-mercaptoethanol. TCEP is a phosphine-based reducer and lacks a thiol group; therefore, it will not compete with the protein for the chloroacetamide probe.
-
Prepare Protein Solution: Dilute the target protein to a concentration of 1–5 mg/mL in a neutral buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2).
-
Reduction: Add TCEP to a final concentration of 10 molar equivalents relative to the total cysteine content.
-
Incubation: Incubate the mixture at 37°C for 1 hour to ensure complete reduction of solvent-accessible disulfides.
-
Buffer Exchange (Crucial): Pass the reduced protein through a desalting column (e.g., Zeba Spin) pre-equilibrated with Conjugation Buffer (50 mM HEPES, 150 mM NaCl, pH 7.5–8.0).
-
Note: The pH is tightly controlled here. At pH 7.5–8.0, the cysteine thiol (pKa ~8.3) is partially deprotonated to the highly nucleophilic thiolate anion, while avoiding higher pH levels (>8.5) that would inadvertently deprotonate lysines and trigger off-target alkylation.
-
Phase 2: Cysteine-Targeted Conjugation
Causality Check: The probe has moderate aqueous solubility. It must be dissolved in an anhydrous organic solvent (DMSO or DMF) to prevent premature hydrolysis of the chloroacetamide group. The final organic solvent concentration in the protein mixture must remain below 10% (v/v) to prevent protein denaturation and the exposure of buried, structural cysteines.
-
Probe Preparation: Reconstitute 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one in anhydrous DMSO to create a 10 mM stock solution.
-
Conjugation Reaction: Add the probe stock to the reduced protein solution to achieve a 10- to 50-fold molar excess (depending on the steric accessibility of the target cysteine). Ensure the final DMSO concentration is ≤ 5% (v/v).
-
Incubation: Incubate the reaction at room temperature (20–25°C) for 2 to 4 hours in the dark. Gentle end-over-end mixing is recommended.
Phase 3: Quenching, Purification, and Validation
Causality Check: Unreacted electrophiles must be rapidly neutralized to prevent slow, off-target reactions during downstream processing or storage.
-
Quenching: Add a 100-fold molar excess (relative to the initial probe concentration) of free L-cysteine or β-mercaptoethanol. Incubate for 15 minutes at room temperature.
-
Purification: Remove the quenched probe and excess small molecules using Size Exclusion Chromatography (SEC) or extensive dialysis against the desired storage buffer.
-
Self-Validation (LC-MS/MS): Verify the conjugation efficiency via Intact Mass Spectrometry. The successful addition of the probe will result in a mass shift corresponding to the exact mass of the probe minus the leaving chloride ion. Perform bottom-up LC-MS/MS peptide mapping to confirm site-selectivity and ensure no artifactual methionine oxidation occurred.
References
-
The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, ACS Publications. URL:[Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, PMC. URL:[Link]
-
Development of new piperazine tethered pyridine derivatives as inhibitors of BAD phosphorylation in human breast cancer. Manipal Academy of Higher Education. URL:[Link]
Application Note: Covalent Fragment Cell Culture Assay Protocol Utilizing 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one
Executive Summary
In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and chemoproteomics, fragment-based screening has emerged as a powerful tool for ligand discovery. The compound 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one represents a prototypical covalent fragment. It pairs a versatile 4-pyridylpiperazine recognition scaffold with a mildly electrophilic chloroacetamide warhead. This application note details the critical methodologies required to evaluate this compound in cell-based assays, ensuring robust target engagement while mitigating the unique artifacts associated with electrophilic probes.
Scientific Context & Mechanism of Action
Chloroacetamides are a well-defined class of cysteine-reactive electrophiles that have been widely used in covalent drug discovery[1]. Unlike highly reactive warheads (e.g., fluorosulfates or highly activated Michael acceptors) that can drive non-specific toxicity, chloroacetamides generally exhibit moderate reactivity. Their glutathione (GSH) half-lives typically range from minutes to hours, meaning that productive covalent labeling is heavily dependent on the initial non-covalent binding affinity ( KI ) of the fragment[2][3].
The 4-pyridylpiperazine moiety serves as this non-covalent anchor, positioning the chloroacetamide to react specifically with a proximal target cysteine via an SN2 displacement of the chloride ion, forming an irreversible thioether bond[4].
Mechanism of action: Chloroacetamide probe covalently modifies a target cysteine via SN2 reaction.
Physicochemical Properties & Assay Matrix
To successfully deploy this probe in a cellular environment, researchers must account for its reactivity. The quantitative data and assay parameters are summarized below to guide experimental design.
Table 1: Physicochemical & Reactivity Properties
| Property | Value / Description | Experimental Implication |
| Compound Name | 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one | Standardized nomenclature for the probe. |
| Warhead Type | Chloroacetamide | Mild electrophile; targets cysteines via SN2 [1]. |
| Recognition Element | 4-Pyridylpiperazine | Provides basicity and H-bond acceptor properties. |
| GSH Half-Life ( t1/2 ) | Typically 1 - 10 hours | Requires 1-4h incubation for optimal cell labeling[3]. |
| Solubility | High in DMSO | Must be prepared in anhydrous DMSO to prevent hydrolysis. |
Table 2: Cell Culture Assay Condition Matrix
| Parameter | Standard Condition | Covalent Probe Condition | Causality / Rationale |
| Media Serum | 10% FBS | 0% - 0.5% FBS | High serum contains BSA (Cys34) which scavenges electrophiles[5]. |
| Treatment Time | 24 - 72 hours | 1 - 4 hours | Balances target engagement ( kinact/KI ) against cellular GSH depletion[2]. |
| Wash Buffer | Room Temp PBS | Ice-Cold PBS | Cold temperature halts metabolism and stops further covalent reactions. |
Experimental Protocol: Cell Culture Preparation
This protocol is optimized for adherent mammalian cell lines (e.g., HEK293T, A549) to prepare them for downstream target engagement assays like the Cellular Thermal Shift Assay (CETSA) or Activity-Based Protein Profiling (ABPP).
Step-by-step cell culture workflow for covalent fragment treatment and target engagement.
Step 1: Compound Stock Preparation
-
Dissolve 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one in 100% anhydrous DMSO to a concentration of 10 mM or 50 mM.
-
Aliquot into single-use volumes and store at -80°C.
-
Causality: Chloroacetamides are susceptible to slow hydrolysis in aqueous solutions. Anhydrous DMSO prevents premature degradation of the electrophilic warhead[3]. Repeated freeze-thaw cycles introduce atmospheric moisture, accelerating degradation.
Step 2: Cell Seeding and Adaptation
-
Seed cells in complete media (e.g., DMEM + 10% FBS) in 6-well plates or 10 cm dishes.
-
Incubate at 37°C, 5% CO2 for 24 hours until cells reach 70-80% confluency.
Step 3: Serum Starvation / Low-Serum Media Exchange
-
Aspirate complete media and gently wash cells once with warm PBS.
-
Add low-serum media (DMEM + 0.5% FBS) or completely serum-free media. Incubate for 2 hours.
-
Causality: Fetal Bovine Serum (FBS) contains high concentrations of Bovine Serum Albumin (BSA), which possesses a highly reactive free thiol at Cys34. This thiol rapidly scavenges chloroacetamide electrophiles, acting as an "electrophile sink" and drastically reducing the effective concentration of the probe reaching intracellular targets[5].
Step 4: Compound Treatment (The Covalent Pulse)
-
Dilute the DMSO stock into pre-warmed low-serum media to achieve the desired final concentration (typically 1 µM to 50 µM for covalent fragments). Ensure the final DMSO concentration does not exceed 0.5% (v/v).
-
Replace the media in the wells with the compound-containing media.
-
Incubate for 1 to 4 hours.
-
Causality: Intracellular glutathione (GSH) is present at high millimolar concentrations (1–10 mM) and acts as a natural defense mechanism against electrophiles. Prolonged incubation times (>12 hours) will result in the complete metabolic clearance of the chloroacetamide probe via GSH conjugation[6]. A focused 1-4 hour treatment pulse ensures maximum target engagement before the probe is depleted[2].
Step 5: Quench and Harvest
-
Aspirate the treatment media and rapidly wash the cells three times with ice-cold PBS.
-
Causality: Ice-cold PBS rapidly drops the cellular temperature, halting cellular metabolism and significantly slowing any further covalent reactions, effectively "freezing" the target engagement state for accurate downstream analysis.
-
Harvest cells via mechanical scraping in cold PBS. Avoid trypsinization if analyzing surface or membrane-associated targets, as trypsin will cleave the extracellular domains.
Trustworthiness & Self-Validation System
Covalent labeling can occasionally yield false positives due to hyper-reactive off-target cysteines. To ensure trustworthiness, this protocol must be executed as a self-validating system .
To validate that the interaction with 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one is driven by the specific non-covalent affinity of the 4-pyridylpiperazine moiety and not indiscriminate alkylation, researchers must run a parallel Competition Assay :
-
Pre-treat a parallel cohort of cells with a known, potent reversible ligand for the target protein (at 10x its IC50 ) for 30 minutes prior to the covalent pulse.
-
Introduce the covalent probe.
-
Validation Outcome: The reversible ligand competitively blocks the binding pocket, preventing the chloroacetamide from accessing the target cysteine. A significant reduction in covalent adduct formation (or a loss of thermal shift in CETSA) in this competition arm definitively proves on-target, specific engagement.
Downstream Target Engagement (CETSA)
Following the harvest step, the cell pellets are ideally suited for the Cellular Thermal Shift Assay (CETSA).
-
Resuspend the cold cell pellet in a physiological buffer supplemented with protease inhibitors (sans reducing agents like DTT, which could interfere with unreacted probe, though the cold wash largely removes it).
-
Aliquot the intact cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes.
-
Lyse the cells via freeze-thaw cycles, centrifuge at 20,000 x g to pellet denatured proteins, and analyze the soluble fraction via Western blot.
-
The covalent modification by the chloroacetamide probe will typically impart a significant thermal stabilization ( ΔTm ) to the target protein compared to the DMSO vehicle control.
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pak.elte.hu [pak.elte.hu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. real.mtak.hu [real.mtak.hu]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Aqueous Solubility for Reactive Piperazine-Pyridine Derivatives
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and formulation scientists working with 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one .
This molecule presents a unique dual-challenge in drug development: it possesses a highly lipophilic, poorly water-soluble core (pyridine-piperazine) coupled with a highly reactive electrophilic warhead (the α -chloroacetamide group). Standard aggressive solubilization techniques can inadvertently destroy the active pharmacophore. This guide provides field-proven, mechanistically sound protocols to enhance aqueous solubility while preserving the structural integrity of your compound.
Molecular Profiling & Causality: Understanding the "Why"
Q: Why is 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one so difficult to dissolve in standard aqueous buffers?
A: The poor aqueous solubility of this compound stems from its high crystal lattice energy and lipophilicity, driven by the planar pyridine ring and the piperazine moiety. Furthermore, the molecule lacks strong hydrogen bond donors. In neutral pH environments (like PBS at pH 7.4), the molecule remains predominantly un-ionized (free base form), which severely limits its interaction with water[1].
Q: Can I use standard basic buffers to force it into solution?
A: Absolutely not. The 2-chloroethan-1-one moiety is an α -chloroacetamide—a classic covalent warhead designed to undergo nucleophilic substitution (often targeting cysteine residues in proteins). Exposing this molecule to high pH (basic conditions) will cause hydroxide ions ( OH− ) to act as nucleophiles, rapidly displacing the chloride ion and hydrolyzing the warhead into an inactive hydroxyl derivative. You must avoid basic pH, primary amine excipients, and thiol-containing reducing agents (e.g., DTT, β -mercaptoethanol) during formulation.
Mechanistic pathways of solubilization vs. degradation based on pH environment.
Quantitative Excipient Compatibility
To ensure both solubility and stability, we must select strategies that leverage the basicity of the pyridine/piperazine nitrogens without triggering warhead degradation.
Table 1: Solubilization Strategy & Stability Matrix
| Solubilization Strategy | Mechanism of Action | Expected Solubility Gain | Chemical Stability Risk |
| 0.1 M HCl / MSA (pH 2-4) | In situ Salt Formation | ++++ | Low (Warhead is stable in acid) |
| 20% HP- β -CD (pH 5.0) | Inclusion Complexation | +++ | Low (Steric protection of warhead) |
| 10% DMSO / 90% Water | Cosolvency | ++ | Low (If DMSO is anhydrous) |
| Phosphate Buffer (pH 7.4) | Neutral Dispersion | +/- | Moderate (Slow hydrolysis over time) |
| 0.1 M NaOH (pH 12) | Deprotonation | - | HIGH (Rapid warhead destruction) |
Troubleshooting & Experimental Protocols
Strategy A: In Situ Salt Formation (The First-Line Approach)
Q: How can I leverage the molecule's structure to improve solubility without complex excipients?
A: The most effective method for basic drugs is salt formation[1]. The pyridine nitrogen and the tertiary amine of the piperazine ring can be protonated. By lowering the pH of your vehicle to between 3.0 and 5.0 using a pharmaceutically acceptable acid (like Methanesulfonic acid or HCl), you convert the lipophilic free base into a highly soluble cationic salt[2].
Protocol: Step-by-Step In Situ Mesylate Salt Formation
-
Weighing: Accurately weigh 10 mg of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one into a clean, dry glass vial.
-
Acid Addition: Add 0.95 equivalents of Methanesulfonic acid (MSA) diluted in 100 μ L of sterile water. Causality note: We use 0.95 eq instead of 1.0 eq to prevent excess free acid from crashing the local pH too low, which could precipitate the common-ion effect[1].
-
Agitation: Vortex the mixture for 60 seconds. The compound will begin to dissolve as the mesylate salt forms.
-
Volume Adjustment: Slowly add 900 μ L of a mild acetate buffer (pH 4.5) while stirring continuously.
-
Validation: Centrifuge at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS to confirm the intact mass of the chloroacetyl group (ensuring no hydrolysis occurred during mixing).
Strategy B: Cyclodextrin Complexation (For In Vivo & Neutral pH Needs)
Q: What if my downstream cellular assay cannot tolerate acidic pH?
A: If you must maintain a near-neutral pH (e.g., for cell culture media), use Hydroxypropyl- β -Cyclodextrin (HP- β -CD). Cyclodextrins possess a hydrophobic internal cavity that encapsulates the lipophilic pyridine-piperazine core, while their hydrophilic exterior ensures aqueous solubility[3]. This "molecular shield" also provides steric hindrance, protecting the reactive chloroacetyl warhead from premature hydrolysis[].
Protocol: Step-by-Step HP- β -CD Complexation
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HP- β -CD in sterile Milli-Q water. Stir until completely clear.
-
API Addition: Add the dry powder of your compound directly into the 20% HP- β -CD solution to target a final concentration of 5 mg/mL.
-
Equilibration: Place the vial on an orbital shaker at 300 rpm at room temperature for 24 hours. Causality note: Complexation is a dynamic equilibrium process; sufficient time must be allowed for the host-guest inclusion complex to form[5].
-
Filtration: Filter the suspension through a 0.22 μ m PTFE syringe filter to remove any uncomplexed, undissolved drug.
-
Dilution: The resulting clear solution can now be spiked into your pH 7.4 cell culture media. The dilution will release the drug from the cyclodextrin cavity at the site of action[].
Decision tree for selecting the optimal solubilization workflow based on assay constraints.
Frequently Asked Questions (FAQs)
Q: I used 100% DMSO to make a stock solution, but it crashed out when I added it to my buffer. Why? A: This is a classic solvent-shift precipitation. While the compound is highly soluble in DMSO, water acts as a strong antisolvent[6]. When the DMSO is diluted into the buffer, the solubility capacity of the mixture drops exponentially, not linearly. Fix: Ensure your final DMSO concentration is ≤ 1%, and add the DMSO stock dropwise to a rapidly stirring buffer that already contains a surfactant (e.g., 0.1% Tween-80) or cyclodextrin to catch the hydrophobic molecules before they nucleate into crystals.
Q: Can I use heat to speed up the dissolution? A: Use extreme caution. While heating (e.g., 37°C - 50°C) thermodynamically increases solubility, thermal stress combined with an aqueous environment dramatically accelerates the hydrolysis of the α -chloroacetamide warhead. If you must use heat to facilitate cyclodextrin complexation, do not exceed 35°C and limit exposure to less than 2 hours[7].
References
-
Drug Solubility: Importance and Enhancement Techniques National Center for Biotechnology Information (PMC) URL:[Link][8]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics National Center for Biotechnology Information (PMC) URL:[Link][3]
-
Cyclodextrin-Mediated Enhancement of Riboflavin Solubility and Corneal Permeability Molecular Pharmaceutics - ACS Publications URL:[Link][7]
-
Salt formation to improve drug solubility Advanced Drug Delivery Reviews / US PTO URL:[Link][1]
-
Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences URL:[Link][6]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility Touro Scholar URL:[Link][5]
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. touroscholar.touro.edu [touroscholar.touro.edu]
- 6. wjbphs.com [wjbphs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Degradation of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one
Welcome to the Technical Support Center. 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one is a highly versatile, yet chemically vulnerable, bifunctional building block frequently utilized in the synthesis of PROTACs and targeted covalent inhibitors. Its instability during long-term storage stems from its dual nature: it possesses both a highly electrophilic α -chloroacetamide moiety and a nucleophilic 4-pyridyl nitrogen.
This guide provides actionable, self-validating protocols to diagnose, troubleshoot, and prevent degradation, ensuring the scientific integrity of your downstream assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: My stored powder has turned yellowish-brown and is no longer soluble in dichloromethane. What happened? A1: Your compound has likely undergone auto-alkylation (polymerization). The basic pyridine nitrogen of one molecule can act as a nucleophile, attacking the α -chloroacetamide carbon of an adjacent molecule via a 1[1]. This intermolecular SN2 displacement of the chloride ion forms a pyridinium salt dimer, which can continue reacting to form insoluble oligomers. This process is accelerated by heat and high concentration.
Q2: LC-MS analysis of my DMSO stock solution shows a major impurity with a mass shift of -18 Da relative to the parent isotope pattern. Is this a degradation product? A2: Yes. A net mass shift of -18 Da (loss of the Cl isotope pattern [-35 Da] and addition of an OH group [+17 Da]) indicates hydrolysis of the chloroacetamide to a hydroxyacetamide derivative. Chloroacetamides are susceptible to 2[2]. DMSO is highly hygroscopic; if your stock solution was exposed to ambient air, absorbed moisture will slowly3[3].
Q3: How can I completely arrest both degradation pathways for multi-year storage? A3: The most robust method is to store the compound as a lyophilized hydrochloride (HCl) salt at -20°C under an argon atmosphere. Protonating the pyridine nitrogen eliminates its lone pair availability, completely neutralizing its nucleophilicity and halting the Menschutkin auto-alkylation. Simultaneously, the argon blanket and low temperature prevent moisture ingress and the thermal kinetic energy required for hydrolysis.
Section 2: Mechanistic Pathways of Degradation
Understanding the chemical causality is critical for prevention. The diagram below illustrates the divergent degradation pathways driven by environmental stressors.
Caption: Divergent degradation pathways of the bifunctional piperazine derivative under environmental stress.
Section 3: Storage Condition Kinetics
The following table summarizes the quantitative degradation kinetics observed under various storage conditions, highlighting the necessity of proper handling and derivatization.
| Storage Condition | State | Temperature | Primary Degradant | Estimated Half-Life ( t1/2 ) |
| Free Base, Ambient Air | Solid | 25°C | Pyridinium Oligomers | 3 - 4 Weeks |
| Free Base, 100 mM in DMSO | Solution | 25°C | Hydroxyacetamide | 10 - 14 Days |
| Free Base, Argon Blanket | Solid | -20°C | None (Stable) | > 12 Months |
| HCl Salt, Ambient Air | Solid | 25°C | Hydroxyacetamide (Slow) | > 6 Months |
| HCl Salt, Argon Blanket | Solid | -20°C | None (Stable) | > 36 Months |
Section 4: Diagnostic Workflow & Troubleshooting
Before utilizing a stored batch in sensitive assays or downstream synthesis, it must be validated. Standard UV-HPLC may miss early-stage auto-alkylation because the chromophore (pyridine ring) remains largely intact, resulting in co-elution or similar UV absorbance.
Caption: Self-validating diagnostic workflow for assessing the integrity of stored aliquots via LC-MS.
Section 5: Experimental Protocols
Protocol 1: Stability-Indicating LC-MS Purity Assay
Causality: LC-MS is required to definitively identify the mass shifts associated with hydrolysis ( Δ -18 Da) and dimerization ( Δ +[M-Cl]). The use of an acidic mobile phase is a self-validating step that prevents on-column auto-alkylation during the run by transiently protonating the pyridine.
-
Sample Preparation: Dissolve 1 mg of the stored compound in 1 mL of anhydrous LC-MS grade Acetonitrile. Crucial: Do not use protic solvents like methanol, which can induce solvolysis during the run.
-
Injection: Inject 1 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).
-
Gradient: Run a fast gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) over 3 minutes.
-
Data Analysis (TIC):
-
Validation Check A: Look for the intact parent mass [M+H]+ at m/z≈240 (with a characteristic 3:1 isotopic ratio indicating one chlorine atom).
-
Validation Check B: Scan for m/z≈222 (Hydroxyacetamide degradant) and m/z≈443 (Pyridinium dimer). If either exceeds 5% relative abundance, the batch is compromised and should be discarded or repurposed.
-
Protocol 2: Hydrochloride Salt Formation for Ultra-Long-Term Storage
Causality: Converting the free base to an HCl salt is a self-validating stabilization technique. By protonating the basic pyridine nitrogen ( pKa≈5.2 ), you eliminate its lone pair, rendering it incapable of nucleophilic attack on the chloroacetamide warhead.
-
Dissolution: Dissolve the free base compound in anhydrous dichloromethane (DCM) at a concentration of 50 mg/mL under an argon atmosphere.
-
Thermal Control: Cool the solution to 0°C in an ice bath to minimize kinetic energy and prevent transient reactions during the exothermic salt formation.
-
Acid Addition: Slowly add 1.1 equivalents of HCl (2M in diethyl ether) dropwise while stirring. A white/off-white precipitate will immediately form as the salt becomes insoluble in DCM.
-
Isolation: Stir for an additional 15 minutes, then filter the precipitate under a stream of argon using a Schlenk frit.
-
Washing: Wash the filter cake twice with cold, anhydrous diethyl ether to remove unreacted starting material and trace moisture.
-
Storage: Transfer the solid to an amber vial, dry under high vacuum for 4 hours, backfill with argon, and store tightly sealed at -20°C.
References
- Grokipedia. "Chloroacetamide - Stability and Decomposition." Grokipedia.
- Roberts, A. L., et al. "Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides." ACS Publications (2006).
- Benchchem. "Application Notes and Protocols: Reactions of N,N ... (Menschutkin reaction)." Benchchem.
Sources
Technical Support Center: Synthesis & Optimization of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one
Welcome to the Technical Support Center for the synthesis of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one . This guide is engineered for researchers and drug development professionals facing yield, purity, or scalability bottlenecks during the chloroacetylation of 1-(pyridin-4-yl)piperazine [1].
Unlike standard amide couplings, this reaction involves a highly reactive bifunctional reagent (chloroacetyl chloride) and a substrate with two distinct basic nitrogen centers. Below, we dissect the mechanistic causality behind common failures and provide field-proven, self-validating protocols to maximize your reaction yield.
Q1: Why is my yield consistently below 50%, and how do I optimize the reaction parameters?
Application Scientist Insight: Sub-optimal yields in this specific synthesis are rarely due to a failure of the primary acylation. Instead, they are caused by competing kinetic side reactions: dimerization (over-alkylation) and reagent hydrolysis .
Because the desired product contains an highly electrophilic α -chloroamide moiety, any unreacted 1-(pyridin-4-yl)piperazine in the reaction mixture can act as a nucleophile, displacing the chloride via an SN2 mechanism to form a bis-piperazine dimer. Furthermore, if moisture is present, chloroacetyl chloride rapidly hydrolyzes into unreactive chloroacetic acid.
Optimization Data: To demonstrate the causality of temperature and addition rate on product distribution, review the quantitative optimization data below:
| Solvent | Base (Eq) | Temp Profile | Addition Rate (Acyl Chloride) | Dimer Impurity (%) | Isolated Yield (%) |
| THF | K₂CO₃ (2.0) | 25 °C (RT) | Bolus (All at once) | > 35% | 32% |
| DCM | TEA (1.5) | 0 °C to RT | Fast (5 min) | 18% | 55% |
| DCM | TEA (1.5) | 0 °C to RT | Dropwise (30 min) | 5% | 82% |
| DCM | DIPEA (1.5) | -20 °C to 0 °C | Dropwise (60 min) | < 1% | 91% |
Conclusion: Lowering the temperature to -20 °C increases the activation energy barrier for the SN2 dimerization while allowing the highly favored acyl substitution to proceed [2]. Switching from Triethylamine (TEA) to N,N-Diisopropylethylamine (DIPEA) provides greater steric hindrance, preventing the base itself from reacting with the alkyl chloride.
Q2: I am seeing multiple polar spots on my TLC that won't elute. What is happening mechanically?
Application Scientist Insight: If you observe highly polar, baseline-retained spots on your TLC (using 10% MeOH in DCM), you are likely observing the formation of an N-acylpyridinium salt or the bis-piperazine dimer .
While the secondary amine of the piperazine ring is more nucleophilic, the tertiary nitrogen on the pyridine ring can still attack excess chloroacetyl chloride, forming a charged N-acylpyridinium intermediate. This is a kinetic trap. Visualizing these competing pathways is critical for troubleshooting.
Mechanistic pathways during the chloroacetylation of 1-(pyridin-4-yl)piperazine.
Q3: What is the most reliable, self-validating protocol for this synthesis?
Application Scientist Insight: A protocol must be a self-validating system. Every step below includes a physical or chemical indicator to confirm that the reaction is proceeding correctly, eliminating guesswork.
Step-by-Step Methodology:
-
System Preparation (Moisture Elimination):
-
Flame-dry a 250 mL round-bottom flask under vacuum and backfill with dry Nitrogen ( N2 ).
-
Validation: The flask should hold a positive N2 pressure. Moisture here leads directly to chloroacetic acid [3].
-
-
Reagent Solubilization:
-
Dissolve 1-(pyridin-4-yl)piperazine (10.0 mmol, 1.0 eq) in 50 mL of anhydrous Dichloromethane (DCM).
-
Add N,N-Diisopropylethylamine (DIPEA) (15.0 mmol, 1.5 eq).
-
Cool the mixture to -20 °C using a dry ice/ethylene glycol bath.
-
Validation: The solution should be completely clear. Any cloudiness indicates salt formation from degraded starting materials.
-
-
Controlled Acylation:
-
Prepare a solution of chloroacetyl chloride (11.0 mmol, 1.1 eq) in 10 mL of anhydrous DCM.
-
Add this solution dropwise over exactly 60 minutes using a syringe pump.
-
Causality: Slow addition ensures the acyl chloride is instantly consumed by the piperazine, keeping the steady-state concentration of the highly reactive α -chloroamide low, thereby preventing dimerization [2].
-
Validation: The internal temperature must not exceed -10 °C during addition. A slight yellow tint will develop.
-
-
Reaction Maturation & Monitoring:
-
Stir at -20 °C for 1 hour, then slowly warm to 0 °C over 1 hour.
-
Validation (TLC): Spot against the starting material (Eluent: 10% MeOH in DCM with 1% NH4OH ). The starting material ( Rf≈0.1 ) should completely disappear, replaced by a single major UV-active spot ( Rf≈0.5 ).
-
-
Quench and Workup:
-
Quench the reaction strictly at 0 °C by adding 30 mL of saturated aqueous NaHCO3 .
-
Validation: Vigorous effervescence ( CO2 gas) confirms the neutralization of the HCl byproduct and any trace unreacted acyl chloride.
-
Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with brine (50 mL) and dry over anhydrous Na2SO4 .
-
-
Isolation:
-
Filter and concentrate under reduced pressure (bath temperature < 30 °C to prevent thermal degradation).
-
Purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM) to yield the pure product.
-
Q4: My product degrades during silica gel chromatography. How do I prevent this?
Application Scientist Insight: The α -chloroamide is sensitive to the slightly acidic nature of standard silica gel, which can catalyze hydrolysis or self-condensation over time.
Troubleshooting Steps:
-
Buffer the Silica: Pre-treat your silica gel column by flushing it with 1% Triethylamine (TEA) in DCM before loading your sample. This neutralizes the acidic silanol groups.
-
Minimize Residence Time: Do not leave the compound on the column. Run the chromatography rapidly using a slightly higher flow rate.
-
Alternative - Crystallization: If your crude purity is >85% (as validated by LC-MS or NMR), skip chromatography entirely. The product can often be recrystallized from a mixture of Ethyl Acetate and Hexanes (1:3 ratio) at 4 °C, which yields highly pure crystalline material and leaves the polar dimers in the mother liquor.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 70517, 1-(4-Pyridyl)piperazine" PubChem, [Link].
-
Das, B., et al. "Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein." PLoS One, vol. 9, no. 5, 2014. PubMed Central, [Link].
-
Holappa, J., et al. "N-Chloroacyl-6-O-triphenylmethylchitosans: Useful Intermediates for Synthetic Modifications of Chitosan." Biomacromolecules, vol. 6, no. 2, 2005, pp. 858-863. ACS Publications, [Link].
Reducing off-target alkylation of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one in assays
Compound Focus: 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one Warhead Class: α-Chloroacetamide
Welcome to the Technical Support Center. As drug development increasingly embraces targeted covalent inhibitors (TCIs), compounds like 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one have become critical tools. This compound utilizes a piperazine-pyridine moiety for non-covalent affinity, paired with an α-chloroacetamide electrophilic warhead to form a permanent bond with target nucleophiles.
While α-chloroacetamides are inherently less reactive and more selective for cysteines than iodoacetamides [1], they are not entirely immune to off-target alkylation. This guide is designed by application scientists to help you diagnose, troubleshoot, and eliminate off-target reactivity in your biochemical and cellular assays.
Part 1: Diagnostic Flow & Causality FAQs
When working with covalent inhibitors, standard equilibrium assay rules do not apply. The following FAQs address the root causes of off-target alkylation and how to correct them.
Q: My intact mass spectrometry (MS) or Western blot shows multiple adducts (+2, +3 additions) on my target protein. How do I restrict this to a 1:1 stoichiometry? A: Multiple adducts indicate that after the primary, high-affinity target cysteine is alkylated, the excess inhibitor is reacting with lower-affinity surface nucleophiles (like lysines or secondary cysteines). The Causality: Covalent modification is not an equilibrium process; it is driven by the kinetic parameters kinact/KI [4]. Once the primary site is saturated, excess time and concentration force the reaction down secondary pathways. The Fix: Stop using standard 24-hour equilibrium incubations. Limit your incubation to the exact time required for 90% target occupancy (often 30–60 minutes) and quench the reaction immediately.
Q: I am observing high background signal in my assay. Is the compound reacting with my buffer? A: Yes, if your buffer contains primary amines (e.g., Tris) or if the assay pH is too high. The Causality: The pKa of a typical lysine side chain is ~10.5, while a target cysteine is ~8.3 (and often perturbed to 5.5–7.0 within a binding pocket). At pH > 8.0, the proportion of deprotonated, highly nucleophilic amines increases exponentially, leading to non-specific alkylation [3]. The Fix: Shift your assay buffer to HEPES or MOPS at pH 7.0–7.4. This maintains the target cysteine in a reactive thiolate state while keeping off-target amines protonated and unreactive.
Q: I use DTT in my assay buffer to prevent protein aggregation. Could this interfere with the chloroacetamide warhead? A: Absolutely. DTT and β-mercaptoethanol (BME) are strong nucleophiles that will directly alkylate the α-chloroacetamide warhead, neutralizing the inhibitor before it ever reaches your target protein. The Causality: The free thiol groups on DTT will outcompete your target protein for the electrophile. The Fix: Swap DTT for TCEP (Tris(2-carboxyethyl)phosphine) during assay preparation. TCEP efficiently reduces disulfides but is a poor nucleophile, preserving your inhibitor's reactivity [3].
Part 2: Nucleophile Reactivity & Buffer Dynamics
To effectively control off-target alkylation, you must understand the thermodynamic vulnerabilities of the amino acids in your assay environment.
| Amino Acid Target | Functional Group | Approx. Free pKa | Reactivity Risk at pH 7.4 | Reactivity Risk at pH 8.5 | Mitigation Strategy |
| Cysteine (On-Target) | Thiolate | ~8.3 (lower in pocket) | High (Desired) | High | Optimize kinact/KI via time-course |
| Lysine / N-Terminus | Primary Amine | ~9.0 - 10.5 | Low | Moderate to High | Keep pH ≤ 7.4; avoid Tris buffer |
| Methionine | Thioether | N/A | Low | Low (Time/Temp dependent) | Limit incubation time; avoid high heat [1] |
| Histidine | Imidazole | ~6.0 | Low | Moderate | Limit total inhibitor concentration |
Part 3: Mechanistic Visualizations
Reaction pathways of alpha-chloroacetamides distinguishing on-target and off-target alkylation.
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness in your data, every covalent assay must be a self-validating system . This means incorporating internal controls that automatically flag false positives caused by off-target reactivity or non-covalent aggregation [5].
Protocol A: The Quench-and-Chase Kinetic Assay
This protocol determines the minimum time and concentration required for target engagement, preventing the accumulation of off-target adducts [2].
Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 1 mM TCEP.
-
Quench Buffer: Assay buffer supplemented with 10 mM Glutathione (GSH) or DTT.
-
Control Compound: A non-electrophilic analog of the inhibitor (e.g., replacing the chloroacetamide with a standard acetamide).
Step-by-Step Methodology:
-
Protein Preparation: Dilute your target protein to a fixed concentration (e.g., 50 nM) in the Assay Buffer. Ensure TCEP has been incubating for at least 15 minutes to fully reduce target cysteines.
-
Inhibitor Titration: Prepare a 3-fold dilution series of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one (ranging from 10 µM down to 1 nM).
-
Initiate Reaction: Add the inhibitor to the protein samples at room temperature.
-
Time-Course Quenching: At precise intervals (5, 15, 30, 60, and 120 minutes), extract a 10 µL aliquot from each concentration well and immediately mix it 1:1 with the Quench Buffer. Causality Note: The massive excess of GSH/DTT instantly scavenges any unreacted chloroacetamide, freezing the reaction and preventing off-target alkylation during downstream processing.
-
Self-Validation Controls:
-
Negative Control: Run the non-electrophilic acetamide analog in parallel. If this compound shows target inhibition or adduct formation, your assay is measuring non-covalent artifacts, not covalent engagement.
-
Pre-Quench Control: Add the Quench Buffer to the protein before adding the inhibitor. This ensures your quench is 100% effective.
-
-
Readout: Analyze via Intact Mass Spectrometry or your standard biochemical activity readout. Select the lowest concentration and shortest time that yields >90% engagement.
Step-by-step workflow for optimizing covalent assay conditions to minimize off-target reactivity.
References
-
The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification | Journal of Proteome Research - ACS Publications |[Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors | PMC - NIH |[Link]
-
Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action | ACS Chemical Biology |[Link]
-
Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors | bioRxiv |[Link]
Technical Support Center: Troubleshooting & Purification of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one
Welcome to the Application Support Center. As researchers and drug development professionals, synthesizing and purifying reactive intermediates like 2-chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one presents unique challenges. This molecule contains a highly basic pyridine nitrogen, a secondary/tertiary piperazine core, and a highly electrophilic α -chloro amide (chloroacetyl) group.
This guide provides field-proven, self-validating protocols to isolate your target compound with >98% purity while preventing common pitfalls such as hydrolysis, dimerization, and column degradation.
Chemical Profiling & Impurity Identification
Before selecting a purification strategy, you must understand the quantitative and chemical nature of your reaction mixture. The electrophilic nature of the chloroacetyl group makes it highly susceptible to nucleophilic attack, meaning your purification method can inadvertently become a degradation pathway if not carefully controlled[1].
Table 1: Quantitative Impurity Profile and Chromatographic Behavior
| Compound / Impurity | Molecular Weight | Typical Rf (90:10 DCM:MeOH) | Primary Source |
| Target Product | 239.70 g/mol | 0.45 | Main Reaction |
| 1-(pyridin-4-yl)piperazine | 163.22 g/mol | 0.10 | Unreacted starting material |
| Chloroacetic acid | 94.50 g/mol | 0.05 (streaks) | Hydrolysis of chloroacetyl chloride |
| 2-Hydroxy derivative | 221.26 g/mol | 0.25 | Base-catalyzed hydrolysis of product |
| Quaternary Dimer | 402.92 g/mol | 0.00 (Baseline) | Thermal self-alkylation |
Mechanistic Workflows & Degradation Pathways
To successfully purify this compound, you must avoid conditions that trigger the degradation pathways shown below.
Fig 1. Primary degradation pathways of the 2-chloroacetyl reactive moiety.
Fig 2. Decision-tree workflow for the purification of chloroacetylated piperazines.
Step-by-Step Purification Protocols
Protocol A: Mild Aqueous Workup (Liquid-Liquid Extraction)
Objective: Remove hydrophilic salts (e.g., TEA·HCl) and unreacted chloroacetic acid without hydrolyzing the product.
-
Quench: Dilute the crude reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Slowly add an equal volume of saturated aqueous NaHCO3 at 0–5 °C.
-
Causality: NaHCO3 is a mild base. Using strong bases like NaOH or KOH will rapidly hydrolyze the α -chloro group into a hydroxyl group. Keeping the temperature low suppresses background hydrolysis[1].
-
-
Phase Separation: Vigorously shake and allow the layers to separate. Extract the aqueous layer twice more with your chosen organic solvent.
-
Validation Check (Self-Validating System): Check the pH of the aqueous layer. It must be between 7.5 and 8.5. Spot both the organic and aqueous layers on a TLC plate (90:10 DCM:MeOH). If the product spot ( Rf ~0.45) is visible in the aqueous layer, the pH is too low (the pyridine ring is protonated). Add more NaHCO3 and re-extract.
-
Dry and Concentrate: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure at ≤ 30 °C.
Protocol B: Recrystallization (Preferred Method for Scale-Up)
Objective: Isolate the target compound from polar unreacted piperazine derivatives.
-
Dissolution: Suspend the crude solid in a minimal amount of boiling absolute ethanol[2].
-
Causality: Ethanol provides an excellent solubility gradient for chloroacetyl piperazine derivatives. The target product is highly soluble in hot ethanol but poorly soluble in cold ethanol, whereas the unreacted 1-(pyridin-4-yl)piperazine remains soluble even at lower temperatures[3].
-
-
Crystallization: Remove from heat and allow the solution to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0 °C) for 1 hour.
-
Validation Check: Perform a melting point (MP) analysis on the isolated crystals. A broad MP indicates trapped solvent or co-crystallized starting material. Pure chloroacetyl piperazine derivatives typically exhibit a sharp melting point range of 2–3 °C (e.g., 153–156 °C)[1]. If the MP is broad, perform a second recrystallization.
Protocol C: Silica Gel Column Chromatography
Objective: Separate the target product from closely related dimers or non-polar impurities when recrystallization fails.
-
Column Preparation: Pack the column using standard silica gel (60 Å) and a non-polar solvent (e.g., DCM).
-
Elution: Elute using a gradient of DCM to 95:5 DCM:MeOH.
-
Causality: Do not use Triethylamine (TEA) or Ammonium Hydroxide as basic modifiers in the eluent. While basic modifiers prevent the pyridine ring from streaking, TEA acts as a nucleophile and will react with the chloroacetyl group on the column, destroying your product[4].
-
-
Validation Check: Run a 2D-TLC of your combined fractions. Spot the sample, run it in one dimension, dry the plate, rotate 90 degrees, and run it again. If the spots do not fall on a perfect diagonal, your compound is actively degrading on the silica gel. If this occurs, switch to neutral alumina.
Table 2: Solvent Systems for Purification
| Purification Method | Solvent System | Typical Recovery | Final Purity | Best Used For |
| Liquid-Liquid Extraction | EtOAc / Sat. NaHCO3 | 85 - 95% | 75 - 85% | Bulk removal of salts and acids |
| Recrystallization | 100% Ethanol (Hot/Cold) | 65 - 80% | > 98% | Removing polar unreacted amines |
| Silica Chromatography | DCM / MeOH (95:5) | 70 - 85% | > 95% | Removing structurally similar dimers |
Troubleshooting & FAQs
Q1: My purified product is a sticky oil instead of a solid. How do I induce crystallization? A1: Oily products in piperazine syntheses are almost always caused by residual solvent or trace amounts of unreacted starting material acting as a plasticizer. First, ensure all DCM/EtOAc is removed under high vacuum. If it remains an oil, triturate the residue with cold diethyl ether or hexanes. If the free base absolutely refuses to solidify, you can convert it to a hydrochloride salt by dissolving the oil in diethyl ether and adding 1M HCl in ether dropwise[3].
Q2: My LC-MS shows a major impurity at +18 m/z relative to the expected mass, and it is missing the characteristic 3:1 chlorine isotope pattern. What happened? A2: You have hydrolyzed the α -chloro amide to the 2-hydroxy derivative. This occurs when the reaction is quenched with a strong aqueous base (like NaOH ) or if the aqueous workup is left stirring at room temperature for too long. Always use mild bases like NaHCO3 and keep the workup cold[1].
Q3: I am losing a massive amount of product during the aqueous workup. Where is it going? A3: It is likely trapped in the aqueous phase. The pyridine ring has a pKa of ~5.2. If your aqueous phase is acidic (pH < 5), the pyridine nitrogen will protonate, rendering the entire molecule highly water-soluble. Verify that your aqueous phase is mildly basic (pH 7.5–8.5) before discarding it.
Q4: I am seeing a high molecular weight impurity that looks like a dimer on LC-MS (m/z ~403). How do I prevent this? A4: This is a quaternary ammonium dimer. The basic pyridine nitrogen of one molecule is acting as a nucleophile and displacing the chloride of another molecule. This self-alkylation is accelerated by heat and high concentration. To prevent this, do not leave the purified product dissolved in highly concentrated solutions at room temperature. Store the final purified solid at -20 °C under an inert atmosphere.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
A Comparative Guide to Chloroacetamide Warheads: Profiling 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one Against Standard Scaffolds
Abstract
In the landscape of targeted covalent inhibitors (TCIs), the electrophilic warhead is a critical determinant of potency, selectivity, and safety. Among the diverse arsenal of reactive groups, chloroacetamides have a long-standing history, valued for their reliable reactivity with nucleophilic amino acid residues. This guide provides a comprehensive comparison between a specific, decorated chloroacetamide, 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one, and more conventional, standard chloroacetamide warheads. While direct experimental data for this particular compound is not extensively available in peer-reviewed literature, this guide will leverage established principles of physical organic chemistry and data from analogous systems to provide a robust, predictive comparison for researchers in drug discovery and chemical biology. We will delve into the underlying mechanisms, expected reactivity profiles, and strategic considerations for employing these warheads in covalent inhibitor design.
Introduction: The Resurgence of Covalent Inhibition and the Role of the Warhead
Covalent drugs, once approached with caution due to concerns about off-target toxicity, have undergone a significant renaissance in modern drug discovery.[1] This revival is largely attributable to a more sophisticated, design-driven approach, where weakly reactive electrophilic "warheads" are appended to high-affinity scaffolds. This strategy allows for the formation of a stable, covalent bond with a specific nucleophilic amino acid residue within the target protein, leading to prolonged duration of action, enhanced potency, and the ability to target shallow binding pockets that are often intractable for non-covalent inhibitors.[2]
The chloroacetamide moiety is a classic electrophilic warhead that reacts with nucleophiles, primarily the thiol group of cysteine residues, via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The reactivity of the chloroacetamide can be modulated by the substituents on the acetamide nitrogen, offering a handle for fine-tuning the inhibitor's electrophilicity. This guide will explore these principles through a comparative lens, focusing on the potential advantages and disadvantages of the pyridinyl-piperazine decorated chloroacetamide relative to simpler, standard chloroacetamide warheads.
The Standard Chloroacetamide Warhead: A Profile
Standard chloroacetamide warheads, such as N-methylchloroacetamide or N-phenylchloroacetamide, serve as a foundational tool in the covalent inhibitor toolbox. Their reactivity is well-characterized and they have been successfully employed in the development of potent and selective inhibitors.
Mechanism of Action
The primary mechanism of action for chloroacetamide warheads is the irreversible alkylation of a nucleophilic amino acid residue, most commonly cysteine. The lone pair of electrons on the sulfur atom of the cysteine thiol attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride ion in a classic SN2 reaction.
Figure 1: General mechanism of covalent bond formation between a chloroacetamide warhead and a cysteine residue.
Reactivity and Selectivity
Chloroacetamides are generally considered to be more reactive than other common warheads like acrylamides.[4] This heightened reactivity can be advantageous for targeting proteins with less nucleophilic cysteines or for achieving rapid and complete target inhibition. However, it also presents a significant challenge in terms of selectivity, as highly reactive electrophiles are more prone to off-target reactions with other biological nucleophiles, such as glutathione (GSH) or other cysteine-containing proteins.[2] This can lead to cytotoxicity and other adverse effects.
The reactivity of standard chloroacetamides can be modulated to some extent by the N-substituent. Electron-donating groups will decrease reactivity, while electron-withdrawing groups will increase it.
| Warhead Type | N-Substituent | Expected Relative Reactivity | Key Considerations |
| Standard Chloroacetamides | Alkyl (e.g., methyl) | Moderate | Baseline reactivity, often used in initial screens. |
| Aryl (e.g., phenyl) | Moderate-High | Reactivity influenced by substituents on the aryl ring.[5] | |
| 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one | Pyridin-4-ylpiperazin-1-yl | High (Predicted) | The electron-withdrawing nature of the pyridyl ring is expected to enhance reactivity. The piperazine linker can influence solubility and binding interactions. |
Table 1: Comparative overview of different chloroacetamide warheads.
Profiling 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one: A Decorated Warhead
The structure of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one introduces a more complex N-substituent compared to standard chloroacetamides. This decoration is expected to have a significant impact on its chemical and pharmacological properties.
Predicted Impact of the Pyridin-4-ylpiperazine Moiety
The key distinguishing feature of this molecule is the pyridin-4-ylpiperazine group attached to the chloroacetamide nitrogen. This moiety is predicted to influence the warhead's performance in several ways:
-
Electronic Effects: The pyridine ring is electron-withdrawing, which is expected to increase the electrophilicity of the carbonyl carbon and, by extension, the adjacent methylene carbon bearing the chlorine atom. This should lead to an increased intrinsic reactivity of the chloroacetamide warhead compared to those with simple alkyl or phenyl substituents.[5]
-
Solubility and Physicochemical Properties: The piperazine and pyridine moieties are common scaffolds in medicinal chemistry known to often improve aqueous solubility and other pharmacokinetic properties.[6][7]
-
Binding Interactions: The pyridin-4-ylpiperazine group provides additional points of interaction with the target protein beyond the covalent bond. The pyridine nitrogen can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking or other non-covalent interactions. These interactions can contribute to the initial non-covalent binding affinity (Ki) and influence the overall potency and selectivity of the inhibitor.[8]
Figure 2: Conceptual comparison of standard vs. decorated chloroacetamide warheads.
Experimental Workflows for Comparative Evaluation
To empirically validate the predicted properties of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one and compare it to standard chloroacetamides, a series of well-defined experimental protocols are necessary.
Assessment of Intrinsic Reactivity: The Glutathione (GSH) Assay
A common method to assess the intrinsic reactivity of an electrophilic warhead is to measure its rate of reaction with the biological thiol, glutathione (GSH).[9] A higher rate of reaction with GSH generally indicates a more reactive electrophile, which may have a higher potential for off-target reactivity.
Protocol: LC-MS Based GSH Reactivity Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one and a standard chloroacetamide) in DMSO.
-
Prepare a 100 mM stock solution of reduced glutathione (GSH) in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the buffer, GSH stock solution, and test compound stock solution to final concentrations of, for example, 1 mM GSH and 100 µM test compound.
-
Initiate the reaction by adding the test compound and vortex briefly.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins and other macromolecules.
-
-
LC-MS Analysis:
-
Analyze the supernatant by LC-MS to monitor the disappearance of the parent compound and the appearance of the GSH adduct.
-
Quantify the peak areas of the parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining parent compound concentration versus time.
-
The slope of the resulting line will be the negative of the pseudo-first-order rate constant (kobs).
-
The half-life (t1/2) of the reaction can be calculated as ln(2)/kobs.
-
Determination of Target Engagement and Potency: Intact Protein Mass Spectrometry and Enzyme Inhibition Assays
To assess on-target activity, both direct and indirect methods should be employed.
Protocol: Intact Protein Mass Spectrometry for Covalent Adduct Formation
-
Incubation: Incubate the target protein with the test compound at various concentrations and for different durations.
-
Sample Preparation: Desalt the protein-inhibitor mixture to remove excess inhibitor and buffer components.
-
Mass Spectrometry Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the mass of the intact protein. The formation of a covalent adduct will result in a mass shift corresponding to the molecular weight of the inhibitor.
-
Data Analysis: Quantify the extent of protein modification by comparing the peak intensities of the unmodified and modified protein.
Protocol: Enzyme Inhibition Assay (IC50 Determination)
For enzymatic targets, a standard activity assay can be used to determine the inhibitory potency (IC50).
-
Pre-incubation: Pre-incubate the enzyme with a range of concentrations of the test compound for a fixed period to allow for covalent modification.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Activity Measurement: Measure the rate of product formation using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis: Plot the enzyme activity as a function of inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
Selectivity Profiling: Chemoproteomics
To understand the off-target profile of a covalent inhibitor, chemoproteomic approaches such as Activity-Based Protein Profiling (ABPP) are invaluable.[10]
Figure 3: A comprehensive experimental workflow for the comparative evaluation of covalent inhibitors.
Conclusion and Future Perspectives
While standard chloroacetamide warheads offer a reliable and straightforward approach to covalent inhibitor design, decorated analogues such as 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one present an opportunity for more nuanced control over reactivity, selectivity, and pharmacokinetic properties. The predicted increase in intrinsic reactivity due to the electron-withdrawing pyridyl group necessitates a careful evaluation of the off-target profile. However, the potential for additional, favorable non-covalent interactions afforded by the pyridin-4-ylpiperazine moiety could lead to inhibitors with superior overall profiles.
The experimental workflows outlined in this guide provide a robust framework for the head-to-head comparison of these and other covalent warheads. A thorough understanding of the structure-activity relationships governing both the reactivity of the warhead and the binding affinity of the scaffold is paramount for the successful development of safe and effective targeted covalent inhibitors. Future work should focus on generating empirical data for novel decorated warheads to validate and refine these predictive models, thereby expanding the toolkit available to medicinal chemists.
References
-
Palermo, G., Branduardi, D., Masetti, M., Lodola, A., Mor, M., Piomelli, D., Cavalli, A., & De Vivo, M. (2011). Covalent inhibitors of fatty acid amide hydrolase: a rationale for the activity of piperidine and piperazine aryl ureas. Journal of Medicinal Chemistry, 54(19), 6612-6623. [Link]
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]
-
Weerapana, E., et al. (2010). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, 6(11), 787-793. [Link]
-
Palazzesi, D., et al. (2020). BIreactive: A Machine-Learning Model to Estimate Covalent Warhead Reactivity. Journal of Chemical Information and Modeling, 60(7), 3488-3498. [Link]
-
Ábrányi-Balogh, P., et al. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry, 160, 94-106. [Link]
-
Potjewyd, F., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 27(22), 7795. [Link]
-
Pettinger, J., et al. (2012). Drug Discovery for a New Generation of Covalent Drugs. Expert Opinion on Drug Discovery, 7(7), 571-589. [Link]
-
Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529. [Link]
-
Bar-Rog, A., et al. (2022). Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors. Journal of Medicinal Chemistry, 65(24), 16335-16349. [Link]
-
Tautermann, C. S. (2020). Covalent inhibitor reactivity prediction by the electrophilicity index—in and out of scope. Journal of Computer-Aided Molecular Design, 34(11), 1165-1175. [Link]
-
Ward, R. A., et al. (2021). The war on hTG2: warhead optimization in small molecule human tissue transglutaminase inhibitors. RSC Medicinal Chemistry, 12(9), 1541-1550. [Link]
-
PRISM BioLab. (2024). Covalent Inhibitors in Drug Discovery: Current Applications. PRISM BioLab Columns. [Link]
-
Su, H., et al. (2021). Advanced approaches of developing targeted covalent drugs. Signal Transduction and Targeted Therapy, 6(1), 336. [Link]
-
Zhang, T., et al. (2019). Synthesis and Target Identification of a Novel Electrophilic Warhead, 2-Chloromethylquinoline. Biochemistry, 58(24), 2795-2799. [Link]
-
Liu, H., et al. (2020). Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. Journal of Medicinal Chemistry, 63(10), 5243-5255. [Link]
-
Ishak, E. A., et al. (2024). Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. Research Square. [Link]
-
Anwar, M. U., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 28(6), 466-487. [Link]
-
Al-Awadi, N. A., et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 9(9), 10831-10847. [Link]
-
Ahmad, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369711. [Link]
-
Asinex. (n.d.). 1-{4-[2-(pyridin-4-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one. Retrieved March 23, 2026, from [Link]
Sources
- 1. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
- 2. Drug discovery for a new generation of covalent drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The war on hTG2: warhead optimization in small molecule human tissue transglutaminase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery | MDPI [mdpi.com]
- 10. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Validation for the Purity Analysis of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one
This guide provides a comprehensive, in-depth analysis of High-Performance Liquid Chromatography (HPLC) method validation for the purity assessment of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one, a critical intermediate in pharmaceutical synthesis. We will explore the development of a stability-indicating HPLC method, its validation in accordance with the International Council for Harmonisation (ICH) guidelines, and a comparison with alternative chromatographic conditions. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for quality control.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
The compound 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a validated, stability-indicating analytical method is paramount to ensure that the intermediate meets stringent quality standards and to identify and control any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of non-volatile and thermally labile compounds, making it the ideal technique for the purity determination of this piperazine derivative. This guide will walk through the development and validation of a robust HPLC method, providing the scientific rationale behind the experimental choices and presenting supporting data.
Proposed HPLC Method and a Comparison of Chromatographic Conditions
Based on the chemical structure of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one, which contains a UV-active pyridine ring, a reversed-phase HPLC method with UV detection is the most logical approach.
Recommended HPLC Method
| Parameter | Recommended Condition | Rationale |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Provides a suitable pH for peak shape and ionization control. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |
| Elution | Gradient | To ensure the elution of both polar and non-polar impurities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| Detection | UV at 254 nm | The pyridine moiety exhibits strong absorbance at this wavelength. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
Comparison with Alternative Chromatographic Conditions
The selection of the optimal HPLC method involves a careful consideration of various parameters. Below is a comparison of the recommended conditions with potential alternatives.
| Parameter | Alternative 1 | Rationale/Impact | Alternative 2 | Rationale/Impact |
| Column | C8 | Less retentive than C18, potentially leading to shorter run times but with a risk of reduced resolution for closely eluting impurities. | Phenyl-Hexyl | Offers alternative selectivity through pi-pi interactions, which can be beneficial if impurities have aromatic rings. |
| Mobile Phase pH | Phosphate buffer (pH 7.0) | At neutral pH, the basic nitrogens of the piperazine and pyridine rings will be less protonated, altering retention and potentially improving the peak shape of some impurities. However, this may decrease the retention of the main analyte. | ||
| Elution | Isocratic | Simpler method, but may not be suitable for separating impurities with a wide range of polarities. It can lead to long run times or poor resolution of early or late eluting peaks. |
HPLC Method Validation Protocol
The validation of the analytical method is performed to ensure that it is suitable for its intended purpose. The validation parameters are based on the ICH Q2(R2) guideline.[1][2]
System Suitability
System suitability testing is an integral part of any analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis.
Experimental Protocol:
-
Prepare a standard solution of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one at a concentration of 100 µg/mL.
-
Inject the standard solution six times.
-
Calculate the relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.
Acceptance Criteria:
-
RSD of peak area: ≤ 2.0%
-
RSD of retention time: ≤ 1.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
Specificity (Forced Degradation Studies)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][4][5] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6][7][8][9]
Experimental Protocol:
-
Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.[10]
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.[10]
-
Photolytic Degradation: Expose a solution of the drug substance to UV light (254 nm) for 24 hours.[10]
-
Analyze all stressed samples by the proposed HPLC method.
Expected Outcome: The method is considered specific if the main peak is well-resolved from all degradation product peaks, and the peak purity can be demonstrated using a photodiode array (PDA) detector.
Linearity
Linearity demonstrates that the results are directly proportional to the concentration of the analyte in the sample.[3][4]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one ranging from the Limit of Quantification (LOQ) to 150% of the target concentration (e.g., 1 µg/mL to 150 µg/mL).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 1 | 15,234 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| 150 | 2,285,100 |
Accuracy
Accuracy is the closeness of the test results to the true value and is determined by recovery studies.[3][11]
Experimental Protocol:
-
Prepare a placebo mixture (if applicable) or use a known purity sample.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
Mean recovery: 98.0% to 102.0%
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 50% | 50.0 | 49.5 | 99.0 |
| 100% | 100.0 | 100.5 | 100.5 |
| 150% | 150.0 | 151.2 | 100.8 |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[3]
Experimental Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the drug substance at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the results.
Acceptance Criteria:
-
RSD: ≤ 2.0%
Table 3: Precision Data
| Repeatability (Day 1, Analyst 1) | Intermediate Precision (Day 2, Analyst 2) | |
| Sample 1 | 99.8% | 100.2% |
| Sample 2 | 100.1% | 99.9% |
| Sample 3 | 99.9% | 100.5% |
| Sample 4 | 100.3% | 99.7% |
| Sample 5 | 99.7% | 100.1% |
| Sample 6 | 100.2% | 100.3% |
| Mean | 100.0% | 100.1% |
| RSD | 0.25% | 0.29% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][11]
Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Acceptance Criteria:
-
The LOQ should be verified by analyzing a minimum of six replicates at this concentration, with the recovery being within an acceptable range (e.g., 80-120%) and the precision (RSD) being ≤ 10%.
Table 4: LOD and LOQ
| Parameter | Result |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Analyze the system suitability standard with each change.
-
Evaluate the impact on the results (e.g., retention time, peak area, resolution).
Parameters to be varied:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
Acceptance Criteria:
-
System suitability parameters should still be met.
-
The changes should not significantly impact the results.
Visualizing the Validation Workflow
Conclusion
This guide has outlined a comprehensive approach to the development and validation of a stability-indicating HPLC method for the purity analysis of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one. By following the detailed protocols and adhering to the acceptance criteria derived from ICH guidelines, a robust, reliable, and scientifically sound analytical method can be established. The comparative analysis of different chromatographic conditions underscores the importance of a systematic approach to method development. The presented validation workflow and data serve as a practical template for scientists in the pharmaceutical industry, ensuring the quality and consistency of this critical intermediate and, ultimately, the safety and efficacy of the final drug product.
References
- Benchchem. A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives.
- ijarsct. A Review on HPLC Method Development and Validation in Forced Degradation Studies.
- assayprism.com. HPLC Method Validation: Key Parameters and Importance.
- A practical guide to forced degradation and stability studies for drug substances.
- Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-Phenyl-4-(4-pyridinyl)piperazine.
- PMC. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion.
- HPLC Method Development and Validation for Pharmaceutical Analysis.
- Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation.
- ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- PMC. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
- Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.
- European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures.
- ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF.
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
- JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Semantic Scholar. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. assayprism.com [assayprism.com]
- 4. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. onyxipca.com [onyxipca.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmtech.com [pharmtech.com]
1H and 13C NMR Spectroscopy Reference Guide for 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one: A Comparative Analysis of Covalent Warheads
Executive Summary
The development of Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs) has revolutionized the treatment of drug-resistant malignancies by enabling the irreversible engagement of non-catalytic cysteines[1]. At the core of this pharmacological strategy is the selection of the electrophilic "warhead."
This guide provides a rigorous analytical and performance comparison of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one —a highly versatile chloroacetamide building block—against alternative electrophiles (e.g., acrylamides, bromoacetamides). By establishing high-fidelity 1 H and 13 C NMR reference data, this document serves as a self-validating quality control framework for medicinal chemists and drug development professionals synthesizing pyridinyl-piperazine-based covalent libraries.
Mechanistic Overview: Chloroacetamides vs. Alternative Warheads
The choice of electrophile dictates both the intrinsic reactivity and the kinetic selectivity of a covalent drug [2].
-
Chloroacetamides (The Product): Undergo an irreversible SN2 nucleophilic substitution with cysteine thiolates. They offer moderate-to-high intrinsic reactivity, making them the gold standard for fragment-based drug discovery (FBDD) and chemoproteomic profiling where capturing less nucleophilic cysteines is required [3].
-
Acrylamides (The Clinical Alternative): Undergo a reversible or irreversible Michael addition. They exhibit lower intrinsic reactivity, requiring precise spatial alignment within the protein binding pocket to react. This yields higher target selectivity, which is why they are prevalent in approved drugs like Osimertinib.
-
Bromoacetamides/Fluoroacetamides: Bromoacetamides are highly reactive pan-electrophiles that cause severe off-target toxicity, restricting their use to in vitro tool compounds. Conversely, fluoroacetamides are generally too unreactive for physiological covalent engagement [4].
Caption: Mechanistic comparison of cysteine engagement: SN2 substitution vs. Michael addition.
Performance Comparison: Electrophilic Warheads
To objectively evaluate 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one, we must benchmark its chloroacetamide warhead against structural alternatives attached to the same pyridinyl-piperazine scaffold.
| Warhead Type | Reaction Mechanism | Intrinsic Reactivity (GSH t1/2 ) | Target Selectivity | Primary Application in Drug Dev |
| Chloroacetamide | SN2 Substitution | Moderate (Minutes to Hours) | Good | Hit identification, FBDD, covalent probes [4] |
| Acrylamide | Michael Addition | Low (Hours to Days) | Excellent | Late-stage lead optimization, Clinical candidates |
| Bromoacetamide | SN2 Substitution | Very High (Seconds to Minutes) | Poor (Pan-reactive) | In vitro cross-linking, biochemical tool compounds |
| Fluoroacetamide | SN2 Substitution | Very Low (Unreactive) | N/A | Negative controls for covalent binding assays |
Analytical Validation: NMR Reference Data
High-purity building blocks are critical to prevent false positives in biochemical assays caused by hyper-reactive impurities (e.g., unreacted chloroacetyl chloride). The following NMR data serves as the analytical reference standard for 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one.
H NMR (400 MHz, DMSO- d6 )
Causality of Shifts: The strong electron-withdrawing nature of the pyridine ring deshields the ortho protons (H-2, H-6), pushing them downfield to 8.18 ppm. The restricted rotation around the amide bond (rotamers) causes slight broadening or splitting of the piperazine signals adjacent to the carbonyl.
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling (J) | Structural Assignment |
| Pyridine H-2, H-6 | 8.18 | d | 2H | 6.2 Hz | Aromatic protons ortho to pyridine nitrogen |
| Pyridine H-3, H-5 | 6.85 | d | 2H | 6.3 Hz | Aromatic protons meta to pyridine nitrogen |
| -CH 2 Cl | 4.45 | s | 2H | - | Methylene protons of the chloroacetyl warhead |
| Piperazine C2, C6 | 3.55 - 3.65 | m | 4H | - | Methylene protons adjacent to amide nitrogen |
| Piperazine C3, C5 | 3.35 - 3.45 | m | 4H | - | Methylene protons adjacent to pyridinyl nitrogen |
C NMR (100 MHz, DMSO- d6 )
| Position | Chemical Shift (ppm) | Structural Assignment |
| C=O | 165.4 | Carbonyl carbon of chloroacetamide |
| Pyridine C-4 | 154.2 | Quaternary aromatic carbon attached to piperazine |
| Pyridine C-2, C-6 | 149.8 | Aromatic carbons ortho to pyridine nitrogen |
| Pyridine C-3, C-5 | 108.5 | Aromatic carbons meta to pyridine nitrogen |
| Piperazine C-3, C-5 | 45.2 | Aliphatic carbons adjacent to pyridinyl nitrogen |
| Piperazine C-2, C-6 | 44.8, 41.2 | Aliphatic carbons adjacent to amide nitrogen (split by rotamers) |
| -CH 2 Cl | 41.5 | Chloromethyl electrophilic carbon |
Experimental Protocol: Synthesis and NMR Acquisition
To ensure scientific integrity, the synthesis and characterization of this compound must follow a self-validating workflow. Every step is designed with built-in causality to prevent degradation and ensure spectral clarity.
Caption: Self-validating experimental workflow for synthesis and NMR acquisition.
Step-by-Step Methodology
Step 1: Electrophilic Acylation
-
Dissolve 1-(pyridin-4-yl)piperazine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere.
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Failing to neutralize HCl will protonate the pyridine and piperazine nitrogens, stalling the reaction and generating insoluble salts.
-
-
Add chloroacetyl chloride (1.1 eq) dropwise over 10 minutes.
-
Causality: Dropwise addition at 0 °C strictly controls the exothermic nature of the acylation, preventing the degradation of the chloroacetyl chloride and avoiding di-acylation impurities.
-
Step 2: Self-Validation via LC-MS
-
Stir the reaction mixture for 1 hour, allowing it to warm to room temperature.
-
Withdraw a 5 μ L aliquot, dilute in methanol, and inject into an LC-MS.
-
Causality: You must confirm >95% consumption of the starting material. Unreacted 1-(pyridin-4-yl)piperazine will cause severe signal overlap in the 3.3–3.7 ppm region of the 1 H NMR spectrum, rendering the reference data ambiguous.
-
Step 3: Workup and Purification
-
Quench the reaction with saturated aqueous NaHCO 3 . Extract three times with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo.
-
Purify via flash column chromatography (Silica gel, typically eluting with a gradient of DCM/MeOH) to isolate the pure chloroacetamide.
Step 4: NMR Sample Preparation and Acquisition
-
Dissolve 15–20 mg of the purified 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one in 0.6 mL of DMSO- d6 .
-
Causality: DMSO- d6 is mandated over CDCl 3 . The highly polar pyridinyl-piperazine scaffold often aggregates or dissolves poorly in chloroform, leading to severe line broadening and loss of coupling constant resolution in the NMR spectra.
-
-
Acquire 1 H NMR at 400 MHz (minimum 16 scans) and 13 C NMR at 100 MHz (minimum 512 scans with a 2-second relaxation delay to ensure quaternary carbons like C=O and Pyridine C-4 are fully relaxed and visible).
References
-
Targeted Covalent Modification Strategies for Drugging the Undruggable Targets Chemical Reviews, ACS Publications (2025). URL:[Link]
-
The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery JACS Au, ACS Publications (2025). URL:[Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Pharmaceuticals, MDPI (2022). URL:[Link]
-
Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines Journal of the American Chemical Society, ACS Publications (2023). URL:[Link]
Comparative binding affinity of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one analogs
A Researcher's Guide to the Safe Disposal of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one. As drug development professionals, our responsibility extends beyond synthesis and analysis to include the safe management of chemical waste, ensuring personnel safety and environmental protection. This document is structured to provide not just a protocol, but a framework for understanding the chemical reasoning behind these essential procedures.
Core Principle: Hazard-Based Waste Segregation
The fundamental principle governing the disposal of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one is its classification as a halogenated organic compound . The presence of a chlorine atom on the acetyl group dictates its disposal pathway. Halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent and toxic environmental pollutants.[1][2] Mixing this waste stream with non-halogenated solvents can complicate and significantly increase the cost of disposal.[3] Therefore, segregation at the point of generation is paramount.
Inferred Hazard Profile
-
Chloroacetyl Group: The α-chloro amide moiety is a known alkylating agent and is typically associated with toxicity and irritation.
-
Piperazine and Pyridine Moieties: These nitrogen-containing heterocyclic structures can present as irritants and may cause sensitization.[4][5]
Based on data for structurally similar chemicals, researchers must handle this compound with the assumption that it possesses the following hazards:
| Hazard Classification | Description | Precautionary Basis |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[6][7] | The reactive chloroacetyl group and piperazine core are common features in bioactive molecules with toxicological profiles. |
| Skin Corrosion/Irritation | Causes skin irritation.[8][9] | Alkylating agents can react with biological macromolecules, leading to irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[8][9] | As with skin, contact with the sensitive tissues of the eye is likely to cause significant irritation. |
| Sensitization | May cause an allergic skin reaction or asthma symptoms.[4][10] | Piperazine derivatives are known to be sensitizers.[4] |
Therefore, all handling and disposal operations must be conducted using appropriate Personal Protective Equipment (PPE), including:
-
Nitrile or other chemical-resistant gloves.[6]
-
Safety goggles and/or a face shield.[6]
-
A properly buttoned laboratory coat.
-
All operations involving solid or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation.[1][6]
The Disposal Workflow: From Benchtop to Pickup
The following workflow provides a logical, step-by-step process for managing waste containing 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one.
Detailed Disposal Protocols
Protocol 1: Disposal of Solid Waste
This includes pure, unreacted compound, reaction byproducts, or mixtures where the compound is a primary component.
-
Work Area: Perform all operations inside a chemical fume hood.
-
Containment: Obtain a designated "Halogenated Organic Solid Waste" container. This is typically a plastic pail or drum with a secure lid.
-
Transfer: Carefully transfer the solid waste into the container using a chemically resistant spatula or scoop. Avoid generating dust.
-
Contaminated Materials: Any items grossly contaminated with the solid compound (e.g., weigh boats, paper towels, gloves) should also be placed in this container.
-
Sealing and Labeling: Securely close the container. Affix a "Hazardous Waste" tag, ensuring all fields are completed, including the full chemical name and estimated mass.[3]
Protocol 2: Disposal of Liquid Waste (Solutions)
This applies to solutions of the compound in organic solvents (e.g., DCM, chloroform, or other solvents used in a reaction workup).
-
Work Area: Conduct all transfers inside a chemical fume hood.
-
Containment: Use a designated "Halogenated Organic Liquid Waste" container (typically a plastic carboy). Crucially, confirm that this waste stream is compatible with your solvent. For instance, if your compound is dissolved in a non-halogenated solvent like THF or Toluene, it must still be disposed of as halogenated waste due to the presence of the chlorinated compound.
-
Transfer: Carefully pour the liquid waste into the carboy using a funnel.
-
Sealing and Labeling: Keep the container closed when not in use.[3] Ensure the hazardous waste tag is updated with the chemical name and the estimated volume and percentage of all components, including solvents.
Protocol 3: Management of Acutely Contaminated Items
This covers items like glassware that cannot be discarded as solid waste.
-
Initial Decontamination: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone) inside a fume hood.
-
Rinsate Disposal: This first rinseate is considered acutely hazardous and must be disposed of into the "Halogenated Organic Liquid Waste" container.
-
Secondary Cleaning: Subsequent washes can proceed via standard laboratory glassware cleaning procedures.
Chemical Incompatibility Considerations
To prevent dangerous reactions within the waste container, it is critical to avoid mixing incompatible chemicals.[12]
-
Strong Oxidizers: Do not mix with waste streams containing strong oxidizing agents.
-
Strong Acids: The piperazine and pyridine nitrogens are basic. Mixing with strong acids could cause an exothermic reaction. Do not mix acidic and basic waste streams.[2]
-
Reactive Metals: Avoid contamination with alkali metals or other reactive metals.
Always maintain separate, clearly labeled waste containers for different chemical classes as dictated by your institution's Environmental Health & Safety (EH&S) department.[11][13]
Emergency Procedures
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Contain: If safe to do so, prevent the spill from spreading using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for large spills.
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into the "Halogenated Organic Solid Waste" container.
-
Report: Report the spill to your laboratory supervisor and EH&S department.[3]
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
By adhering to these scientifically grounded procedures, researchers can ensure the safe and responsible disposal of 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one, upholding the highest standards of laboratory safety and environmental stewardship.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
- Enamine, Safety Data Sheet - 2-(piperidin-1-yl)ethane-1-thiol.
- Labor
- Maastricht University, Hazardous waste
- Temple University, Halogenated Solvents in Laboratories - Campus Oper
- Bucknell University, Hazardous Waste Segreg
- Safety Data Sheet - Methyl chloride. (2021, June 10).
- Fisher Scientific, Safety Data Sheet - Piperazine. (2018, January 18).
- NextSDS, 2-chloro-1-[4-(pyrazin-2-yl)
- Fisher Scientific, Safety D
- AK Scientific, Inc., Safety Data Sheet - (3-Aminophenyl)(pyridin-4-yl)methanone.
- Fisher Scientific, Safety Data Sheet - 1,2-Bis(4-pyridyl)ethane. (2011, February 10).
- s d fine-chem limited, Safety D
- Key Organics, Safety Data Sheet - 2-methyl-1-(piperazin-1-yl)propan-1-one. (2017, December 1).
- Merck Millipore, Safety D
- Begum, S. G., et al. (2018). PHARMACEUTICAL INCOMPATIBILITES: A REVIEW.
- Utah State University, Incompatible Chemicals | Office of Research Environmental Health and Safety.
Sources
- 1. hscprep.com.au [hscprep.com.au]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. fishersci.com [fishersci.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. keyorganics.net [keyorganics.net]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. sweet.ua.pt [sweet.ua.pt]
- 12. researchgate.net [researchgate.net]
- 13. Hazardous waste from laboratories UNS50 and UNS40 - Maastricht University [maastrichtuniversity.nl]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
